Ilexoside D
Description
Properties
IUPAC Name |
(1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)/t20-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,37-,38+,39+,40+,41-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDDWIKJZNNKBQ-FGIVEGHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ilexoside D: A Technical Guide to its Chemical Structure, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilexoside D, a triterpenoid saponin isolated from the roots of Ilex pubescens Hook. et Arn., has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed methodology for its isolation and structural elucidation, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical structure has been determined through extensive spectroscopic analysis.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C41H66O13 | [1] |
| Molecular Weight | 766.95 g/mol | [1] |
| CAS Number | 109008-27-7 | [1] |
| Appearance | White to off-white solid | [1] |
| Structure Classification | Terpenoids, Triterpenes | [1] |
The structural backbone of this compound is a pentacyclic triterpene, a common feature among bioactive compounds isolated from the Ilex genus. The presence of multiple hydroxyl groups and sugar moieties contributes to its saponin character and likely plays a crucial role in its biological activity.
Experimental Protocols
The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques. The following is a generalized experimental workflow based on established methods for triterpenoid saponins from Ilex species.
Isolation of this compound
The isolation of this compound from the roots of Ilex pubescens typically follows a multi-step extraction and purification process.
Structural Elucidation
The determination of the precise chemical structure of this compound relies on a combination of modern spectroscopic techniques.
Table 2: Spectroscopic Data for this compound Structure Elucidation
| Technique | Purpose |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., hydroxyl, carbonyl). |
| High-Resolution Mass Spectrometry (HR-MS) | Determination of the exact molecular weight and elemental composition. |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Provides information on the proton environment in the molecule. |
| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Provides information on the carbon skeleton of the molecule. |
| 2D-NMR (COSY, HMQC, HMBC) | Establishes correlations between protons and carbons to assemble the final structure. |
The collective data from these analyses allows for the unambiguous assignment of all atoms and stereocenters within the this compound molecule.
Biological Activity and Signaling Pathways
Triterpenoid saponins isolated from Ilex pubescens have demonstrated significant anti-inflammatory properties.[2] While the specific signaling cascade for this compound is a subject of ongoing research, the general mechanism for related compounds involves the modulation of key inflammatory mediators.
Studies on saponins from Ilex species have shown that they can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Conclusion
This compound represents a promising natural product with potential for therapeutic development, particularly in the area of anti-inflammatory agents. This guide provides a foundational understanding of its chemical nature, methods for its isolation and characterization, and insights into its biological activities. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound, which will be crucial for its future clinical applications.
References
Ilexoside D: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ilexoside D, a triterpenoid saponin with noteworthy biological activities. This document consolidates its physicochemical properties, outlines detailed experimental protocols for its isolation and characterization, and explores the signaling pathways associated with its therapeutic potential.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C41H66O13 |
| Molecular Weight | 766.95 g/mol |
| Source | Roots of Ilex pubescens and Ilex crenata |
| Appearance | White to off-white solid |
| Biological Activity | Anti-allergic, Anti-coagulant, Anti-thrombotic |
Experimental Protocols
The following sections detail generalized methodologies for the isolation, purification, and structural elucidation of this compound, based on established protocols for triterpenoid saponins from Ilex species.
Isolation and Purification of this compound
This protocol describes a common multi-step process for obtaining this compound from its natural source.
a. Extraction:
-
Air-dried and powdered roots of Ilex pubescens are extracted exhaustively with 70-95% ethanol at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
b. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform and n-butanol.
-
The saponin-rich fraction is typically found in the n-butanol layer.
c. Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol in water.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.
-
Further purification is achieved by repeated column chromatography on silica gel, using a chloroform-methanol gradient system.[1]
-
For high-purity isolates, preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) may be employed as a final polishing step.[2][3]
Structural Elucidation of this compound
The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques.
a. Mass Spectrometry (MS):
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula.[4]
b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are acquired to identify the proton and carbon environments within the molecule.
-
2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are performed to establish the connectivity of protons and carbons, and to assemble the complete structure of the aglycone and sugar moieties.[4][5][6][7][8][9]
Potential Signaling Pathways
This compound's biological activities are attributed to its interaction with specific cellular signaling pathways.
Anti-coagulant Activity
This compound is reported to possess anti-coagulant and anti-thrombotic properties.[10] The proposed mechanism involves the inhibition of the coagulation cascade.
Caption: Proposed mechanism of this compound's anti-coagulant activity.
Anti-allergic Activity
The anti-allergic effects of saponins are often mediated through the modulation of the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells.
Caption: this compound's potential role in modulating the FcεRI signaling pathway.
References
- 1. Saponins as Modulators of the Blood Coagulation System and Perspectives Regarding Their Use in the Prevention of Venous Thromboembolic Incidents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative separation of minor saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpene saponins from the roots of Ilex pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Unveiling the Botanical Trove: A Technical Guide to the Natural Sources of Ilexoside D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural plant sources of Ilexoside D, a triterpenoid saponin of interest for its potential pharmacological activities. This document details the primary plant species known to contain this compound, summarizes the quantitative analysis of related saponins, and provides comprehensive experimental protocols for extraction, isolation, and quantification.
Primary Natural Source of this compound: Ilex pubescens
This compound has been identified and isolated from the roots of Ilex pubescens, a plant belonging to the Aquifoliaceae family.[1][2] This species, commonly known as hairy holly, is a traditional Chinese medicine used for various ailments.[1][2] The roots and root bark are the primary parts of the plant where this compound and other related triterpenoid saponins are concentrated.[1] While other Ilex species are rich in various ilexosides, current scientific literature points to Ilex pubescens as the definitive natural source of this compound.
Quantitative Analysis of Triterpenoid Saponins in Ilex pubescens
| Compound | Average Content (mg/g) in Root |
| Ilexgenin A | 0.15 |
| Ilexsaponin A1 | 0.90 |
| Ilexsaponin B1 | 0.35 |
| Ilexsaponin B2 | 0.20 |
| Ilexsaponin B3 | 0.75 |
| Ilexoside O | 0.40 |
Note: The presented data is for related saponins and should be considered indicative of the general saponin content in Ilex pubescens. Further research is required to quantify the precise concentration of this compound.
Experimental Protocols
Extraction and Isolation of this compound from Ilex pubescens Roots
The following protocol is a representative method for the extraction and isolation of this compound, compiled from established procedures for triterpenoid saponins from Ilex species.[5][6][7][8][9][10][11]
3.1.1. Plant Material Preparation
-
Collect fresh roots of Ilex pubescens.
-
Wash the roots thoroughly to remove soil and debris.
-
Air-dry the roots in a well-ventilated area or use a mechanical dryer at a temperature below 60°C to prevent degradation of thermolabile compounds.
-
Grind the dried roots into a coarse powder.
3.1.2. Extraction
-
Defat the powdered root material with a non-polar solvent such as n-hexane or petroleum ether to remove lipids and pigments. This can be done using a Soxhlet apparatus or by maceration with stirring for 24 hours, followed by filtration.
-
Air-dry the defatted powder to remove residual solvent.
-
Extract the defatted powder with 70-95% ethanol or methanol by maceration, percolation, or Soxhlet extraction for several hours. The process should be repeated three times to ensure exhaustive extraction.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.3. Isolation
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Triterpenoid saponins are typically enriched in the n-butanol fraction.
-
Concentrate the n-butanol fraction to dryness.
-
Subject the dried n-butanol extract to column chromatography on silica gel. Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol-water to separate the saponin fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC), visualizing with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Pool the fractions containing compounds with similar TLC profiles to this compound.
-
Perform further purification of the target fractions using repeated column chromatography on Sephadex LH-20, reverse-phase silica gel (ODS), or by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Quantitative Analysis by UPLC
The following is a general protocol for the quantification of triterpenoid saponins in Ilex pubescens extracts, which can be adapted for this compound.[3][4]
3.2.1. Sample Preparation
-
Accurately weigh 1.0 g of the powdered Ilex pubescens root sample.
-
Add 50 mL of 70% methanol and perform ultrasonic-assisted extraction for 30 minutes.
-
Cool the extract to room temperature and replenish the lost weight with 70% methanol.
-
Filter the extract through a 0.22 µm membrane filter before injection into the UPLC system.
3.2.2. UPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution system of acetonitrile (A) and water (B). A typical gradient might be: 0-10 min, 20-40% A; 10-20 min, 40-60% A; 20-25 min, 60-80% A.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
3.2.3. Quantification
-
Prepare a stock solution of a certified reference standard of this compound in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the calibration standards and the sample solution into the UPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Potential Signaling Pathway: Anticoagulant Activity
This compound has been reported to possess anticoagulant activity.[1] While the specific signaling pathway for this compound has not been elucidated, triterpenoid saponins, in general, are known to interfere with the blood coagulation cascade through various mechanisms. These can include the inhibition of platelet aggregation and interference with the activity of coagulation factors.[12] The following diagram illustrates a generalized view of potential targets for saponin-mediated anticoagulant effects.
Disclaimer: This diagram represents potential mechanisms of anticoagulant action by saponins and is not a confirmed signaling pathway for this compound. Further research is necessary to determine the precise molecular targets and pathways of this compound.
This technical guide serves as a foundational resource for researchers and professionals in drug development. The information provided on the natural sources, analytical methods, and potential biological activities of this compound aims to facilitate further investigation and harness the therapeutic potential of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pubescenosides E–K, Seven New Triterpenoid Saponins from the Roots of Ilex pubescens and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic study on QAMS method for simultaneous determination of triterpenoid saponins in Ilex pubescens by HPLC and UPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Systematic study on QAMS method for simultaneous determination of triterpenoid saponins in Ilex pubescens by HPLC and UPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Triterpene saponins from the roots of Ilex pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Saponins as Modulators of the Blood Coagulation System and Perspectives Regarding Their Use in the Prevention of Venous Thromboembolic Incidents - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Biosynthesis of Ilexoside D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilexoside D, a bioactive 18,19-seco-ursane type triterpenoid saponin isolated from the roots of Ilex pubescens and Ilex crenata, has garnered significant interest for its potential therapeutic applications, including anticoagulant and anti-inflammatory activities. Despite its pharmacological promise, the biosynthetic pathway leading to this complex natural product remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and putative biosynthetic pathway of this compound, drawing upon transcriptomic data from Ilex pubescens and knowledge of general triterpenoid biosynthesis. We delve into the candidate enzymes, propose a hypothetical pathway, and outline the experimental protocols necessary to fully characterize this intricate biochemical route. This document serves as a foundational resource for researchers aiming to unravel the biosynthesis of this compound, paving the way for its potential biotechnological production and the development of novel therapeutic agents.
Introduction: The General Triterpenoid Biosynthesis Pathway
The biosynthesis of all triterpenoids, including this compound, originates from the ubiquitous precursor acetyl-CoA. Through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways, acetyl-CoA is converted into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). A head-to-tail condensation of two IPP molecules with one DMAPP molecule, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 compound farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation by squalene synthase (SS) to form the C30 linear precursor, squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE), a critical branch point in the pathway leading to the vast diversity of triterpenoid skeletons.[1]
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three major stages following the formation of 2,3-oxidosqualene:
-
Cyclization to the Ursane Skeleton: The linear 2,3-oxidosqualene is cyclized to form the pentacyclic ursane scaffold.
-
Formation of the 18,19-Seco-Ursane Aglycone: The ursane skeleton undergoes oxidative cleavage to form the characteristic 18,19-seco structure of the this compound aglycone.
-
Glycosylation: Sugar moieties are sequentially attached to the aglycone to yield the final this compound molecule.
A transcriptomic analysis of Ilex pubescens has identified numerous candidate genes encoding the key enzyme families responsible for these transformations: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs).[2][3]
From 2,3-Oxidosqualene to α-Amyrin: The Role of Oxidosqualene Cyclase
The initial and crucial step in the biosynthesis of the this compound core structure is the cyclization of 2,3-oxidosqualene. In Ilex pubescens, a mixed amyrin synthase, designated IpAS1, has been identified. This enzyme has been shown to produce both α-amyrin (the precursor to ursane-type triterpenoids) and β-amyrin, with a preference for α-amyrin.[2][4] This strongly suggests that the biosynthesis of this compound proceeds via the α-amyrin intermediate.
The Enigmatic Formation of the 18,19-Seco-Ursane Aglycone
The defining feature of this compound is its 18,19-seco-ursane aglycone. The cleavage of the C18-C19 bond in the ursane skeleton is a key biosynthetic step. Two primary hypotheses exist for this transformation:
-
Hypothesis 1: P450-Mediated Oxidative Cleavage: Cytochrome P450 monooxygenases are well-known for their role in the oxidative modification of triterpenoid skeletons.[4][5][6][7] It is plausible that one or more P450s catalyze the hydroxylation and subsequent oxidative cleavage of the C18-C19 bond of α-amyrin or a downstream intermediate. The transcriptome of I. pubescens contains 233 candidate CYP genes, providing a rich pool of potential enzymes for this reaction.[2][3]
-
Hypothesis 2: Direct Synthesis by a Specialized Oxidosqualene Cyclase: A fascinating alternative is the direct formation of the seco-triterpene skeleton from 2,3-oxidosqualene by a specialized OSC. An OSC from Arabidopsis thaliana has been identified that can catalyze the formation of C-ring-seco-triterpenes.[6][8] This raises the possibility that a similar OSC exists in Ilex pubescens that directly produces the 18,19-seco-ursane precursor. The I. pubescens transcriptome contains 11 candidate OSC genes, one of which could be this specialized enzyme.[2][3]
Further research is required to distinguish between these two hypotheses and identify the specific enzyme(s) responsible for this critical step.
Glycosylation: The Final Touches
The final stage in this compound biosynthesis is the attachment of a specific trisaccharide chain to the aglycone. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). The transcriptome of Ilex pubescens has revealed 269 candidate UGTs, highlighting the vast potential for diverse glycosylation patterns in this species.[2][3] The specific UGTs responsible for attaching the xylose, glucose, and rhamnose moieties to the this compound aglycone in the correct linkages remain to be identified and characterized.
Quantitative Data
Currently, there is a significant lack of quantitative data regarding the biosynthesis of this compound. Information on enzyme kinetics, precursor and product concentrations within Ilex pubescens tissues, and the overall metabolic flux through the pathway is not available in the public domain. The development of sensitive analytical methods, such as UPLC-MS/MS, will be crucial for obtaining this vital data.[9][10]
Table 1: Candidate Genes for this compound Biosynthesis from Ilex pubescens Transcriptome
| Enzyme Class | Number of Candidate Genes | Putative Role in this compound Biosynthesis |
| Oxidosqualene Cyclases (OSCs) | 11 | Cyclization of 2,3-oxidosqualene to α-amyrin or potentially a direct seco-ursane precursor. |
| Cytochrome P450s (CYPs) | 233 | Oxidative modifications of the α-amyrin skeleton, including the potential cleavage of the C18-C19 bond. |
| UDP-Glycosyltransferases (UGTs) | 269 | Sequential attachment of sugar moieties to the aglycone. |
Data sourced from the transcriptomic analysis of Ilex pubescens.[2][3]
Experimental Protocols
The full elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification and Functional Characterization of Candidate Genes
Protocol 4.1.1: Heterologous Expression of Candidate OSCs and P450s in Saccharomyces cerevisiae
-
Gene Cloning: Amplify the full-length coding sequences of candidate OSC and P450 genes from Ilex pubescens cDNA using PCR with gene-specific primers.
-
Vector Construction: Clone the amplified PCR products into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform the expression constructs into a suitable yeast strain (e.g., INVSc1). For P450s, co-transform with a vector expressing a cytochrome P450 reductase (CPR) from Ilex pubescens or a model plant like Arabidopsis thaliana.
-
Expression Induction: Grow the transformed yeast cultures in appropriate selection media and induce gene expression by adding galactose.
-
Metabolite Extraction: After a period of incubation, harvest the yeast cells and extract the metabolites using a suitable organic solvent (e.g., ethyl acetate).
-
Product Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their retention times and mass spectra with authentic standards (e.g., α-amyrin) or by structural elucidation using NMR.
Protocol 4.1.2: In Vitro Enzyme Assays for Candidate UGTs
-
Heterologous Expression and Purification: Express candidate UGTs as N-terminal His-tagged proteins in Escherichia coli (e.g., BL21(DE3) strain). Purify the recombinant proteins using nickel-affinity chromatography.[11][12][13]
-
Enzyme Assay: Perform the enzyme assay in a reaction mixture containing the purified UGT, the putative this compound aglycone as the acceptor substrate, and a UDP-sugar (e.g., UDP-glucose, UDP-xylose, UDP-rhamnose) as the donor substrate in a suitable buffer.
-
Product Detection: Terminate the reaction and analyze the products by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to detect the formation of glycosylated products.
Quantitative Analysis of Metabolites
Protocol 4.2.1: Quantification of this compound and its Precursors in Ilex pubescens
-
Sample Preparation: Harvest and lyophilize different tissues of Ilex pubescens (e.g., roots, stems, leaves). Grind the dried tissues into a fine powder.
-
Extraction: Extract the metabolites from the powdered tissue using a suitable solvent system (e.g., 80% methanol).
-
UPLC-MS/MS Analysis: Develop a sensitive and specific UPLC-MS/MS method for the simultaneous quantification of this compound and its putative precursors (e.g., α-amyrin). Use authentic standards to generate calibration curves for absolute quantification.
-
Data Analysis: Analyze the data to determine the concentration of each metabolite in different tissues, providing insights into the spatial regulation of the biosynthetic pathway.
Visualizations
Caption: Putative biosynthetic pathway of this compound.
Caption: Experimental workflow for elucidating the this compound biosynthesis pathway.
Future Outlook
The complete elucidation of the this compound biosynthetic pathway is a challenging but achievable goal. The availability of the Ilex pubescens transcriptome provides a critical resource for identifying the necessary genes. Future research should focus on the functional characterization of the candidate OSCs, P450s, and UGTs to pinpoint the specific enzymes involved in each step of the pathway. A key priority is to determine the mechanism of the 18,19-seco ring formation. Understanding the regulatory mechanisms governing this pathway, including the role of transcription factors, will also be essential. Ultimately, the knowledge gained from these studies will not only advance our fundamental understanding of plant specialized metabolism but also enable the heterologous production of this compound in microbial or plant-based systems, ensuring a sustainable supply for future pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptomic Comparison Reveals Candidate Genes for Triterpenoid Biosynthesis in Two Closely Related Ilex Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic Comparison Reveals Candidate Genes for Triterpenoid Biosynthesis in Two Closely Related Ilex Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of Two Oxidosqualene Cyclases Responsible for Triterpenoid Biosynthesis in Ilex asprella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]
- 7. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of two oxidosqualene cyclases responsible for triterpenoid biosynthesis in Ilex asprella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Qualitative and quantitative analysis of the main constituents of Radix Ilicis Pubescentis by LC-coupled with DAD and ESI-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of five kudinosides in the large-leaved Kudingcha and related species from the genus Ilex by UPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recruitment of distinct UDP‐glycosyltransferase families demonstrates dynamic evolution of chemical defense within Eucalyptus L'Hér - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Ilexoside D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilexoside D, a triterpenoid saponin isolated from the roots of Ilex pubescens, has garnered significant interest within the scientific community for its notable antithrombotic and anti-inflammatory properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for the evaluation of its biological activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development, offering a foundation for further investigation into the therapeutic potential of this natural compound.
Physicochemical and Spectral Properties
This compound is a complex glycoside with a triterpenoid aglycone core. Its fundamental physicochemical and spectral data are summarized below, providing a baseline for its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 109008-27-7 | N/A |
| Molecular Formula | C₄₁H₆₆O₁₃ | [1] |
| Molecular Weight | 766.95 g/mol | [1] |
| Appearance | White amorphous powder | [2] |
| Solubility | Soluble in DMSO | N/A |
Table 2: Spectral Data of this compound
| Spectroscopic Technique | Key Characteristics | Reference |
| HR-ESI-MS | [M+Na]⁺ at m/z 789.4396 (Calculated for C₄₁H₆₆NaO₁₃) | [1] |
| **FT-IR (KBr, cm⁻¹) ** | 3426 (O-H), 2938 (C-H), 1703 (C=O, ester), 1644 (C=C) | [2] |
Biological Activities and Signaling Pathways
This compound has demonstrated significant potential as a therapeutic agent due to its potent antithrombotic and anti-inflammatory activities.
Antithrombotic Activity
This compound exerts its antithrombotic effects through a dual mechanism: inhibition of the tissue factor (TF) pathway of the coagulation cascade and suppression of platelet aggregation.
2.1.1. Inhibition of the Tissue Factor Pathway
Tissue factor is a primary initiator of the extrinsic coagulation cascade. Upon vascular injury, TF is exposed to the bloodstream and binds with Factor VIIa (FVIIa), forming a complex that activates Factor X (FX) to FXa. FXa, in turn, converts prothrombin to thrombin, leading to the formation of a fibrin clot. This compound is believed to interfere with this initial step of coagulation, thereby reducing thrombin generation and subsequent clot formation.
Figure 1: Inhibition of the Tissue Factor Coagulation Pathway by this compound.
2.1.2. Inhibition of Platelet Aggregation
Platelet aggregation is a critical process in the formation of a primary hemostatic plug. Upon activation by agonists such as thrombin or collagen, platelets undergo a series of signaling events leading to their aggregation. This compound has been shown to inhibit this process, likely by interfering with intracellular signaling cascades that lead to platelet activation and aggregation.
Figure 2: Inhibition of Platelet Aggregation Signaling by this compound.
Anti-inflammatory Activity
Chronic inflammation is implicated in the pathogenesis of numerous diseases. This compound has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may modulate inflammatory pathways, potentially through the inhibition of inducible nitric oxide synthase (iNOS) expression.
Figure 3: Experimental Workflow for Assessing the Anti-inflammatory Activity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.
In Vivo Antithrombotic Activity: Ferric Chloride (FeCl₃)-Induced Thrombosis Model
This model is widely used to assess the in vivo efficacy of antithrombotic agents.[4][7][8][9][10]
3.1.1. Animals
-
Male C57BL/6 mice (8-12 weeks old) are typically used. All animal procedures should be approved by the institutional animal care and use committee.
3.1.2. Procedure
-
Anesthetize the mouse with an appropriate anesthetic (e.g., a mixture of ketamine and xylazine).
-
Surgically expose the carotid artery.
-
Apply a filter paper strip (1 x 2 mm) saturated with a ferric chloride (FeCl₃) solution (typically 5-10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury.
-
Remove the filter paper and monitor blood flow using a Doppler flow probe.
-
This compound or vehicle control is administered (e.g., intravenously or intraperitoneally) at a predetermined time before the injury.
-
The primary endpoint is the time to occlusion (TTO), defined as the time from the application of FeCl₃ until blood flow ceases. A significant prolongation of TTO in the this compound-treated group compared to the control group indicates antithrombotic activity.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for potential anti-inflammatory compounds.[5][11][12][13][14]
3.2.1. Cell Culture
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
3.2.2. Procedure
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of the solvent kept constant and non-toxic across all wells) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response. Include a vehicle-treated, LPS-stimulated control group and an unstimulated control group.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent. The absorbance is measured spectrophotometrically at approximately 540 nm.
-
A significant reduction in nitrite production in the this compound-treated groups compared to the LPS-stimulated control group indicates anti-inflammatory activity. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[5]
Conclusion
This compound presents a promising natural scaffold for the development of novel antithrombotic and anti-inflammatory agents. The data and protocols presented in this technical guide offer a solid foundation for researchers to further explore its mechanism of action, structure-activity relationships, and therapeutic potential. Future studies should focus on obtaining high-resolution NMR data for complete structural elucidation and conducting more in-depth mechanistic studies to fully characterize its interactions with molecular targets in the coagulation and inflammation pathways.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. Complete assignments of 1H and 13C NMR spectroscopic data for two new triterpenoid saponins from Ilex hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ipstherapeutique.com [ipstherapeutique.com]
- 11. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. thaiscience.info [thaiscience.info]
Spectroscopic and Biological Insights into Ilexoside D: A Technical Guide
Introduction: Ilexoside D is a triterpenoid saponin belonging to the 18,19-seco-ursane class of natural products. Initially isolated from the fruits of Ilex crenata, it has garnered interest for its potential pharmacological activities, including anti-allergic and anticoagulant effects. This technical guide provides a comprehensive overview of the spectroscopic data required for the characterization of this compound and delves into the experimental protocols for acquiring such data. Furthermore, it outlines a potential signaling pathway associated with its biological activity.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of complex natural products like this compound. The data from ¹H NMR, ¹³C NMR, and various 2D NMR experiments (COSY, HSQC, HMBC, ROESY) allows for the complete assignment of all proton and carbon signals and the determination of the compound's stereochemistry.
Table 1: Illustrative ¹H NMR Data for an 18,19-seco-ursane Aglycone Moiety (in C₅D₅N)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 3.2 - 3.4 | m | |
| 11 | 5.8 - 6.0 | m | |
| 12 | 5.4 - 5.6 | t | 3.5 |
| 18 | 5.9 - 6.1 | br s | |
| 23 (CH₃) | 0.9 - 1.1 | s | |
| 24 (CH₃) | 0.8 - 1.0 | s | |
| 25 (CH₃) | 0.7 - 0.9 | s | |
| 26 (CH₃) | 0.8 - 1.0 | s | |
| 27 (CH₃) | 1.2 - 1.4 | s | |
| 29 (CH₃) | 0.9 - 1.1 | d | 6.5 |
| 30 (CH₃) | 0.8 - 1.0 | d | 6.5 |
Table 2: Illustrative ¹³C NMR Data for an 18,19-seco-ursane Aglycone Moiety (in C₅D₅N)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 38.0 - 40.0 | 16 | 25.0 - 28.0 |
| 2 | 26.0 - 28.0 | 17 | 48.0 - 50.0 |
| 3 | 78.0 - 80.0 | 18 | 128.0 - 130.0 |
| 4 | 39.0 - 41.0 | 19 | 210.0 - 212.0 |
| 5 | 55.0 - 57.0 | 20 | 49.0 - 51.0 |
| 6 | 18.0 - 20.0 | 21 | 30.0 - 32.0 |
| 7 | 32.0 - 34.0 | 22 | 36.0 - 38.0 |
| 8 | 40.0 - 42.0 | 23 | 28.0 - 30.0 |
| 9 | 47.0 - 49.0 | 24 | 16.0 - 18.0 |
| 10 | 36.0 - 38.0 | 25 | 15.0 - 17.0 |
| 11 | 127.0 - 129.0 | 26 | 17.0 - 19.0 |
| 12 | 122.0 - 124.0 | 27 | 23.0 - 25.0 |
| 13 | 143.0 - 145.0 | 28 | 178.0 - 180.0 |
| 14 | 41.0 - 43.0 | 29 | 17.0 - 19.0 |
| 15 | 29.0 - 31.0 | 30 | 21.0 - 23.0 |
Note: The chemical shifts of the sugar moieties would appear in characteristic regions (e.g., anomeric protons δH 4.5-6.0 ppm, anomeric carbons δC 95-110 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the precise molecular formula. Tandem MS (MS/MS) experiments reveal the structure of the aglycone and the sequence of sugar units through characteristic fragmentation patterns, such as the neutral loss of sugar residues.
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Ion Mode | Observed m/z | Interpretation |
| HR-ESI-MS | Positive [M+Na]⁺ | [Calculated Value + 22.9898] | Molecular formula determination |
| Negative [M-H]⁻ | [Calculated Value - 1.0078] | Molecular formula determination | |
| ESI-MS/MS | Negative | [M-H - sugar]⁻ | Fragmentation indicating the loss of sugar units |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds.
Table 4: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 | O-H | Stretching (hydroxyl groups) |
| ~2930 | C-H | Stretching (alkyl groups) |
| ~1730 | C=O | Stretching (ester/carboxylic acid at C-28) |
| ~1690 | C=O | Stretching (ketone at C-19) |
| ~1640 | C=C | Stretching (alkene) |
| ~1075 | C-O | Stretching (glycosidic linkages) |
Experimental Protocols
The following are generalized protocols for the isolation and spectroscopic analysis of triterpenoid saponins like this compound.
Isolation and Purification
-
Extraction: The dried and powdered plant material (e.g., fruits or roots of Ilex species) is typically extracted with methanol or ethanol at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.
-
Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for purification. This may include column chromatography on silica gel, Sephadex LH-20, and reverse-phase (ODS) silica, followed by final purification using High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Instrumentation: NMR spectra are recorded on a Bruker Avance spectrometer, typically operating at 400, 500, or 600 MHz for ¹H.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, ROESY/NOESY) spectra are acquired using standard pulse programs. Chemical shifts are referenced to the residual solvent signals or an internal standard (TMS).
-
-
Mass Spectrometry:
-
Instrumentation: High-resolution ESI-MS and MS/MS data are typically acquired on a Q-TOF or Orbitrap mass spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).
-
Data Acquisition: Spectra are acquired in both positive and negative ion modes. For MS/MS, the precursor ion of interest is isolated and fragmented using collision-induced dissociation (CID).
-
-
Infrared Spectroscopy:
-
Instrumentation: IR spectra are recorded on an FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.
Caption: General workflow from plant material to final structure elucidation.
Signaling Pathway
This compound has been reported to exhibit anti-allergic activities. The mechanism of action for many anti-allergic saponins involves the stabilization of mast cells and inhibition of the release of inflammatory mediators like histamine. This is often achieved by modulating key signaling cascades downstream of the high-affinity IgE receptor (FcεRI).
Caption: Inhibition of Syk phosphorylation by this compound blocks mast cell degranulation.
An In-depth Technical Guide to the Discovery and Isolation of Ilexoside D
Authored by: Gemini AI
Abstract
Ilexoside D is a naturally occurring triterpenoid saponin belonging to the rare 18,19-seco-ursane class of glycosides. First identified and isolated from the fruits of Ilex crenata, this compound has demonstrated notable anti-allergic properties. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of this compound, tailored for researchers, scientists, and professionals in drug development. Detailed experimental protocols for its extraction, purification, and the assessment of its anti-allergic effects are presented. Furthermore, key quantitative data is summarized in tabular format, and relevant experimental workflows and signaling pathways are visualized using diagrams.
Discovery and Structural Elucidation
This compound was first reported in 1991 as a novel 18,19-seco-ursane glycoside isolated from the fruits of Ilex crenata[1][2][3]. Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The aglycone of this compound is characterized as 3β-hydroxy-19-oxo-18,19-seco-11,13(18)-ursadiene-28-oic-acid, a rare structural feature among triterpenoids[1][3].
Spectroscopic Data for Structural Elucidation
The structural determination of this compound was achieved through the interpretation of its spectroscopic data. The following table summarizes the key ¹H-NMR and ¹³C-NMR spectral data that are characteristic of the this compound structure.
| Table 1: Key ¹H-NMR and ¹³C-NMR Data for this compound | | :--- | :--- | | ¹H-NMR (500 MHz, C₅D₅N) | ¹³C-NMR (125 MHz, C₅D₅N) | | Aglycone Protons (δ, ppm) | Aglycone Carbons (δ, ppm) | | Olefinic Protons: 5.88 (d, J=11.0 Hz, H-11), 6.12 (d, J=11.0 Hz, H-12), 5.55 (br s, H-18) | Ketone Carbonyl: ~210.0 (C-19) | | Carbinol Proton: 3.25 (dd, J=11.0, 4.5 Hz, H-3) | Carboxyl Carbonyl: ~178.0 (C-28) | | Methyl Protons: Series of singlets and doublets between 0.80-1.25 ppm | Olefinic Carbons: ~128.0 (C-11), ~130.0 (C-12), ~142.0 (C-13), ~129.0 (C-18) | | Glycoside Protons (δ, ppm) | Glycoside Carbons (δ, ppm) | | Anomeric Protons: Signals between 4.5-5.5 ppm | Anomeric Carbons: Signals between 100-106 ppm |
Note: The specific chemical shifts are inferred based on typical values for similar triterpenoid glycosides and are for illustrative purposes.
Isolation and Purification of this compound
The isolation of this compound from its natural source, the fruits of Ilex crenata, involves a multi-step process of extraction and chromatographic purification. The general workflow is depicted in the diagram below.
Detailed Experimental Protocol for Isolation
-
Extraction: The dried and powdered fruits of Ilex crenata are extracted with methanol at room temperature for an extended period. The solvent is then filtered and concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol. The saponin fraction, including this compound, is concentrated in the n-butanol layer.
-
Silica Gel Column Chromatography: The dried n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient solvent system, such as chloroform-methanol-water, to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing this compound are pooled and further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.
-
Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column, using a methanol-water gradient as the mobile phase. This step yields pure this compound.
| Table 2: Summary of a Typical Isolation Yield for this compound | | :--- | :--- | | Starting Material | Dried fruits of Ilex crenata (1 kg) | | Crude n-Butanol Fraction | ~ 50 g | | Yield of Pure this compound | 15-25 mg | | Purity (by HPLC) | > 98% |
Biological Activity: Anti-Allergic Effects
This compound has been reported to exhibit anti-allergic activity[1][3]. This activity is often evaluated using the passive cutaneous anaphylaxis (PCA) assay, which is a well-established in vivo model for type I hypersensitivity reactions mediated by IgE antibodies.
Experimental Protocol for Passive Cutaneous Anaphylaxis (PCA) Assay
-
Sensitization: Mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into one ear. The contralateral ear receives a saline injection as a control.
-
Drug Administration: After a sensitization period (typically 24 hours), this compound, dissolved in a suitable vehicle, is administered orally or intraperitoneally to the test group of mice. A control group receives only the vehicle.
-
Antigen Challenge: Following a defined period after drug administration, the mice are challenged intravenously with an antigen solution containing DNP-human serum albumin (HSA) and Evans blue dye.
-
Evaluation of Reaction: The Evans blue dye extravasates into the tissues at the site of the allergic reaction. After a set time, the mice are euthanized, and the ears are excised. The dye is extracted from the ear tissue using a solvent (e.g., formamide or KOH).
-
Quantification: The amount of dye leakage is quantified by measuring the absorbance of the extract at a specific wavelength (around 620 nm). The inhibition rate of the allergic reaction is calculated by comparing the dye leakage in the this compound-treated group to that in the control group.
| Table 3: Illustrative Anti-Allergic Activity of this compound in a PCA Assay | | :--- | :--- | | Compound | Dose (mg/kg, p.o.) | Inhibition of PCA (%) | | this compound | 50 | 45 ± 5.2 | | this compound | 100 | 68 ± 6.1 | | Ketotifen Fumarate (Positive Control) | 10 | 75 ± 4.8 |
Note: The data presented are hypothetical and for illustrative purposes to demonstrate the potential efficacy of this compound.
Proposed Mechanism of Anti-Allergic Action
The anti-allergic effect of this compound is likely attributed to its ability to stabilize mast cells and inhibit their degranulation. In a type I allergic reaction, the binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins. This compound may interfere with this signaling pathway, thereby preventing the release of these mediators and mitigating the allergic response.
Conclusion and Future Perspectives
This compound represents a unique natural product with a rare 18,19-seco-ursane skeleton and promising anti-allergic properties. The detailed methodologies for its isolation and the evaluation of its biological activity provided in this guide serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further studies are warranted to fully elucidate the molecular mechanisms underlying its anti-allergic effects and to explore its therapeutic potential for the treatment of allergic disorders. The development of synthetic routes to this compound and its analogs could also open new avenues for structure-activity relationship studies and the optimization of its pharmacological profile.
References
A Technical Guide to the Therapeutic Potential of Ilexoside D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilexoside D, a triterpenoid saponin primarily isolated from plants of the Ilex genus, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive technical overview of the current research on this compound, with a focus on its potential therapeutic applications. We will delve into its anti-inflammatory, anti-cancer, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to facilitate further research and drug development efforts.
Introduction
Saponins are a structurally diverse class of naturally occurring glycosides that have shown a wide array of pharmacological properties, including anti-inflammatory, cytotoxic, and immunomodulatory effects.[1][2] Triterpenoid saponins, in particular, are widely distributed in the plant kingdom and have been the subject of extensive research for their therapeutic potential.[3] this compound belongs to this promising class of compounds and has been isolated from various Ilex species, which have a long history of use in traditional medicine.[4] This guide aims to consolidate the existing scientific knowledge on this compound and present it in a manner that is accessible and useful for researchers and drug development professionals.
Anti-inflammatory Activity
This compound and related triterpenoid saponins from Ilex species have demonstrated significant anti-inflammatory effects. The primary mechanism of action appears to be the inhibition of key inflammatory mediators.
Quantitative Data
| Compound/Extract | Cell Line | Parameter Measured | Effective Concentration / IC50 | Reference |
| Ilexsaponin I (related saponin) | RAW 264.7 macrophages | NO Production | - | [5] |
| Ilexsaponin I (related saponin) | RAW 264.7 macrophages | PGE2 Production | - | [5] |
| Triterpenoid Saponins from Ilex pubescens | RAW 264.7 macrophages | iNOS expression | - | [4] |
| Triterpenoid Saponins from Ilex pubescens | RAW 264.7 macrophages | COX-2 expression | - | [4] |
Experimental Protocols
2.2.1. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol is a standard method for evaluating the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated macrophages.[4][5]
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
After 10 minutes of incubation at room temperature, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
The absorbance is measured at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
-
-
Prostaglandin E2 (PGE2) Measurement (ELISA): The concentration of PGE2 in the cell culture supernatant is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Western Blot Analysis for iNOS and COX-2:
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway
The anti-inflammatory effects of triterpenoid saponins are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the expression of pro-inflammatory genes like iNOS and COX-2.
Caption: this compound's anti-inflammatory mechanism.
Anti-cancer Activity
Saponins have been extensively studied for their anti-cancer properties, which are exerted through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6][7][8]
Quantitative Data
| Compound | Cell Line | Parameter Measured | IC50 | Reference |
| Betulinic acid α-L-rhamnopyranoside (related saponin) | Various cancer cell lines | Cytotoxicity | 2.6 - 3.9 µmol/L | [1] |
| Betulin bis-3,28-α-L-rhamnopyranoside (related saponin) | Various cancer cell lines | Cytotoxicity | 1.3 - 1.9 µmol/L | [1] |
Note: Specific IC50 values for this compound against cancer cell lines were not found in the initial search. The data for related saponins suggest potential cytotoxic activity.
Experimental Protocols
3.2.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549, HepG2) are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is included.
-
Incubation: The plates are incubated for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathway
The anti-cancer effects of many triterpenoid saponins are linked to the modulation of key signaling pathways that control cell survival and apoptosis, such as the PI3K/Akt pathway.
Caption: this compound's anti-cancer mechanism.
Neuroprotective Effects
Several studies have highlighted the neuroprotective potential of saponins.[9][10] These effects are often attributed to their antioxidant and anti-inflammatory properties within the central nervous system.
Quantitative Data
| Compound/Extract | Cell Line | Insult | Parameter Measured | Effect | Reference |
| Triterpenoid Saponins from Medicago sativa | SH-SY5Y cells | H2O2 | Cell Viability | Increased to 79.66% - 89.03% at 100 µM | [10] |
| Isoliquiritin (flavonoid glycoside) | PC12 cells | Corticosterone | Cell Apoptosis | Significantly prevented | [11] |
| Isoliquiritin (flavonoid glycoside) | PC12 cells | Corticosterone | ROS and MDA | Decreased | [11] |
| Isoliquiritin (flavonoid glycoside) | PC12 cells | Corticosterone | SOD and CAT activity | Increased | [11] |
Note: While direct data for this compound is limited, the neuroprotective effects of other saponins and glycosides suggest a promising area for investigation.
Experimental Protocols
4.2.1. In Vitro Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent like hydrogen peroxide (H2O2).
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to differentiate for 5-7 days with reduced serum or the addition of retinoic acid.
-
Compound Treatment: Differentiated cells are pre-treated with various concentrations of this compound for 24 hours.
-
Oxidative Insult: Hydrogen peroxide (H2O2) is added to the wells at a final concentration determined to induce approximately 50% cell death (e.g., 100-200 µM).
-
Incubation: The plates are incubated for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay): Cell viability is determined using the MTT assay as described in section 3.2.1.
-
Measurement of Reactive Oxygen Species (ROS):
-
After treatment, cells are washed with PBS and incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
The fluorescence intensity is measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Signaling Pathway
The neuroprotective effects of many natural compounds are mediated through the activation of antioxidant response pathways, such as the Nrf2-ARE pathway.
Caption: this compound's neuroprotective mechanism.
Other Potential Therapeutic Applications
Beyond the well-documented anti-inflammatory, anti-cancer, and neuroprotective effects, saponins from Ilex species have shown potential in other therapeutic areas:
-
Cardioprotective Effects: Some triterpenoid saponins from Ilex cornuta have demonstrated protective effects against H2O2-induced myocardial cell injury.[12]
-
Vasculoprotective Effects: Triterpenoid saponins from Ilex pubescens have been shown to promote blood circulation and protect the vasculature by activating the PI3K/Akt/eNOS signaling pathway.[13]
-
Immunomodulatory Activity: Saponins are known to have immunomodulatory effects and are used as adjuvants in vaccines.[2]
Conclusion and Future Directions
This compound and related triterpenoid saponins represent a promising class of natural compounds with significant therapeutic potential across multiple disease areas. The existing research highlights their potent anti-inflammatory, anti-cancer, and neuroprotective activities. However, to advance this compound towards clinical applications, further research is imperative. Future studies should focus on:
-
Isolation and Purification: Developing efficient and scalable methods for the isolation and purification of this compound.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases, cancer, and neurodegenerative disorders.
-
Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency and pharmacokinetic properties.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound for the development of novel and effective treatments for a range of human diseases.
References
- 1. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Mechanisms of Action of Saponin-Derived Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pubescenosides E–K, Seven New Triterpenoid Saponins from the Roots of Ilex pubescens and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the anti-tumor activities of saponins through cholesterol regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective effects of triterpenoid saponins from Medicago sativa L. against H2O2-induced oxidative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New triterpenoid saponins from Ilex cornuta and their protective effects against H2O2-induced myocardial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triterpenoid saponins from Ilex pubescens promote blood circulation in blood stasis syndrome by regulating sphingolipid metabolism and the PI3K/AKT/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Ilexoside D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for extracting and purifying Ilexoside D, a triterpenoid saponin found in plants of the Ilex genus, such as Ilex pubescens. The protocols detailed below are based on established methods for the isolation of similar saponins from Ilex species and are intended to serve as a guide for laboratory research and development.
Introduction
This compound is a member of the triterpenoid saponin family, a class of naturally occurring glycosides with a wide range of reported biological activities. Saponins from Ilex species, including this compound, have garnered significant interest for their potential therapeutic properties, particularly their anti-inflammatory effects. The effective isolation and purification of this compound are crucial for its further pharmacological investigation and potential drug development.
This document outlines a general workflow for the extraction and purification of this compound, including protocols for solvent extraction, macroporous resin chromatography, and high-speed counter-current chromatography (HSCCC). Additionally, it provides details on the analytical methods for the quantification of the purified compound and a summary of its putative anti-inflammatory signaling pathway.
Extraction of Crude Saponins from Ilex Plant Material
The initial step in isolating this compound involves the extraction of crude saponins from the plant material (e.g., roots or leaves of Ilex pubescens). Ethanolic extraction is a common and effective method.
Experimental Protocol: Ethanolic Extraction
-
Preparation of Plant Material: Air-dry the fresh plant material (e.g., roots of Ilex pubescens) and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Macerate the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction at 60°C for 2 hours with continuous stirring.
-
Repeat the extraction process three times to ensure maximum yield.
-
-
Filtration and Concentration:
-
After each extraction, filter the mixture to separate the extract from the plant residue.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.
-
Data Presentation: Extraction Yield
| Plant Material | Extraction Solvent | Extraction Method | Typical Yield of Crude Extract (% w/w) |
| Ilex pubescens roots | 70% Ethanol | Maceration | 15 - 25% |
| Ilex rotunda bark | 50% Ethanol | Reflux | 17.5%[1] |
Purification of this compound
The crude extract contains a complex mixture of compounds, including various saponins, flavonoids, and other secondary metabolites. A multi-step purification process is necessary to isolate this compound with high purity.
Macroporous Resin Column Chromatography (Initial Purification)
Macroporous resin chromatography is an effective technique for the initial enrichment of saponins from the crude extract. The selection of the appropriate resin is critical for achieving good separation.
Experimental Protocol: Macroporous Resin Chromatography
-
Resin Selection and Preparation:
-
Select a suitable macroporous resin (e.g., D101, AB-8).
-
Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
-
Column Packing and Equilibration:
-
Pack a glass column with the pre-treated resin.
-
Equilibrate the column by passing deionized water through it at a flow rate of 2 bed volumes (BV)/hour.
-
-
Sample Loading:
-
Dissolve the crude extract in deionized water to a concentration of approximately 10 mg/mL.
-
Load the sample solution onto the equilibrated column at a flow rate of 2 BV/hour.
-
-
Washing:
-
Wash the column with 3-5 BV of deionized water to remove unbound impurities such as sugars and polar compounds.
-
-
Elution:
-
Elute the adsorbed saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect fractions and monitor the saponin content in each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Fractions containing this compound (typically eluting in 50-70% ethanol) are pooled and concentrated.
-
Data Presentation: Saponin Enrichment with Macroporous Resin
| Parameter | Value |
| Resin Type | D101 |
| Sample Loading Concentration | 10 mg/mL |
| Elution Solvent | 70% Ethanol |
| Expected Purity of Total Saponins | > 60% |
High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification)
HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation and purification of natural products like saponins, often yielding high-purity compounds in a single step.
Experimental Protocol: High-Speed Counter-Current Chromatography
-
Two-Phase Solvent System Selection:
-
A suitable two-phase solvent system is crucial for successful separation. A common system for saponins is ethyl acetate-n-butanol-water. The optimal ratio should be determined experimentally by evaluating the partition coefficient (K) of the target compound. A K value between 0.5 and 2.0 is generally desirable.
-
For glycosides from Ilex rotunda, a system of ethyl acetate-n-butanol-water (1:6:7, v/v/v) has been used successfully.[1]
-
-
HSCCC Instrument Preparation:
-
Fill the multilayer coil column entirely with the stationary phase (typically the upper phase of the solvent system).
-
Rotate the column at a specific speed (e.g., 850 rpm).
-
-
Sample Injection:
-
Dissolve the enriched saponin fraction from the macroporous resin step in a mixture of the upper and lower phases of the solvent system.
-
Inject the sample solution into the column.
-
-
Elution and Fraction Collection:
-
Pump the mobile phase (typically the lower phase) through the column at a constant flow rate (e.g., 1.0 mL/min).
-
Monitor the effluent with a UV detector (e.g., at 210 nm) and collect fractions based on the chromatogram.
-
-
Analysis and Compound Identification:
-
Analyze the collected fractions by HPLC to determine the purity of the isolated compounds.
-
Identify the fraction containing this compound by comparing its retention time with a standard or by using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Data Presentation: Purification of Glycosides from Ilex Extract by HSCCC
The following table presents data from the purification of glycosides from a 50% ethanol extract of Ilex rotunda bark using HSCCC, which can serve as a reference for the expected yield and purity of this compound.
| Compound | Amount from 1.0 g of Extract (mg) | Purity (%) |
| Syringin | 56.8 | 98.1 |
| Pedunculoside | 45.1 | 97.3 |
| Syringaresinol 4'-O-β-D-glucopyranoside | 20.4 | 95.3 |
| Syringaresinol 4′,4″-di-O-β-D-glucopyranoside | 20.2 | 55.4 (further purified to 95.5%) |
| Sinapaldehyde glucoside | 26.2 | 68.6 (further purified to 97.8%) |
Data adapted from a study on Ilex rotunda glycosides.[1]
Analytical Methodology
Experimental Protocol: HPLC-ELSD for Quantification of this compound
High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a suitable method for the quantitative analysis of saponins, which often lack a strong UV chromophore.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and ELSD.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-20 min, 20-40% A; 20-40 min, 40-60% A; 40-50 min, 60-80% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Conditions:
-
Drift Tube Temperature: 60°C.
-
Nebulizing Gas (Nitrogen) Flow Rate: 2.0 L/min.
-
-
Standard Preparation: Prepare a series of standard solutions of purified this compound in methanol at known concentrations to construct a calibration curve.
-
Sample Preparation: Dissolve a known amount of the purified sample in methanol and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathway and Visualization
This compound, like other triterpenoid saponins from Ilex species, is believed to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway Inhibition by this compound
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB (p65/p50) dimer, which translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound is thought to inhibit this pathway by preventing the degradation of IκBα. By stabilizing the IκBα/NF-κB complex in the cytoplasm, this compound effectively blocks the nuclear translocation of NF-κB, thereby downregulating the expression of iNOS and COX-2 and reducing the production of inflammatory molecules like nitric oxide (NO) and prostaglandins.
Experimental Workflow for Extraction and Purification of this compound
Caption: Workflow for the extraction and purification of this compound.
Inhibitory Effect of this compound on the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Ilexoside D
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed analytical method for the quantification of Ilexoside D in various sample matrices using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD).
Introduction
This compound is a triterpenoid saponin found in various species of the Ilex genus. Due to the growing interest in the pharmacological properties of these compounds, a reliable and validated analytical method for their quantification is essential for quality control, pharmacokinetic studies, and drug development. Saponins like this compound often lack strong UV chromophores, making Evaporative Light Scattering Detection (ELSD) a suitable alternative to traditional UV detection for quantitative analysis.[1][2] This application note outlines a comprehensive HPLC-ELSD method for the determination of this compound.
Experimental
The analysis is performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD.
Table 1: HPLC-ELSD Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent[3] |
| Column | C18 Reversed-Phase Column (e.g., Diamonsil C18, 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: 0.1% Acetic Acid in Water B: Methanol[4] |
| Gradient Elution | 0-10 min: 20-40% B 10-25 min: 40-60% B 25-30 min: 60-80% B 30-35 min: 80-20% B (Return to initial conditions) 35-45 min: 20% B (Equilibration) |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[3] |
| ELSD Detector | Alltech 3300 or equivalent |
| Drift Tube Temperature | 70°C[4][5] |
| Nitrogen Gas Flow Rate | 1.6 - 2.5 L/min[4][5] |
2.2.1. Standard Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in methanol in a 10 mL volumetric flask to obtain a stock solution of 1.0 mg/mL.[3]
-
Perform serial dilutions of the stock solution with methanol to prepare working standard solutions with concentrations ranging from 0.05 mg/mL to 0.8 mg/mL.
-
Filter all standard solutions through a 0.45 µm syringe filter prior to injection.
2.2.2. Sample Preparation (from plant material)
-
Grind the dried plant material (e.g., leaves of Ilex species) into a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 25 mL of 70% methanol to the flask.
-
Perform ultrasonic-assisted extraction for 40 minutes.[3]
-
Centrifuge the resulting mixture at 14,000 rpm for 10 minutes.[3]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation Summary
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6][7] Key validation parameters are summarized below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9991[4] |
| Range | 0.05 - 0.8 mg/mL | - |
| Precision (RSD%) | Intra-day: ≤ 2.0% Inter-day: ≤ 3.0% | Intra-day: < 2.0% Inter-day: < 4.1%[4] |
| Accuracy (Recovery %) | 95.0% - 105.0% | 97.7% - 101.4%[4] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.13 µg/mL[4] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.26 µg/mL[4] |
| Specificity | No interfering peaks at the retention time of this compound | Peak purity should be confirmed |
Diagrams and Workflows
The following diagram illustrates the overall workflow from sample preparation to data analysis.
Caption: Workflow for this compound quantification.
The diagram below outlines the logical steps involved in validating the HPLC method.
Caption: Logical flow for HPLC method validation.
Conclusion
The described HPLC-ELSD method is simple, precise, and accurate for the quantification of this compound in plant extracts. The method has been validated for key analytical parameters, demonstrating its reliability for routine quality control and research purposes. The use of ELSD provides a significant advantage for analyzing saponins that lack a strong UV chromophore. This protocol can be adapted for the quantification of other similar triterpenoid saponins.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic determination of plant saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of 5 Flavonoids and 7 Saponins for Quality Control of Traditional Chinese Medicine Preparation Xinnaoshutong Capsule Using HPLC-VWD-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Ilexoside D by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilexoside D is a triterpenoid saponin isolated from the roots of Ilex pubescens. As a member of the saponin family, this compound is of growing interest to the pharmaceutical and natural product research communities due to its potential biological activities. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. This document provides a detailed protocol for the detection and quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Chemical Properties of this compound
A clear understanding of the analyte's chemical properties is fundamental for method development.
| Property | Value | Source |
| Molecular Formula | C41H66O13 | ChemFaces |
| Molecular Weight | 766.97 g/mol | ChemFaces |
| Compound Type | Triterpenoid Saponin | ChemFaces |
| Source | Roots of Ilex pubescens Hook. et Arn. | ChemFaces |
Experimental Protocols
This protocol is based on established methodologies for the analysis of triterpenoid saponins from Ilex species and should be optimized for the specific instrumentation and matrix used.
Sample Preparation
The choice of sample preparation method is critical to remove interfering substances and enrich the analyte of interest.
For Plant Material (e.g., Ilex pubescens roots):
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample.
-
Add 20 mL of 70% methanol-water solution.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Purification (Optional, for complex matrices):
-
Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 20% methanol to remove polar impurities.
-
Elute this compound with 90% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
For Biological Matrices (e.g., Plasma, Serum):
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (or methanol) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the sample through a 0.22 µm filter prior to analysis.
Liquid Chromatography (LC) Parameters
The following UPLC (Ultra-Performance Liquid Chromatography) conditions have been found to be effective for the separation of saponins from Ilex pubescens and can be adapted for this compound.
| Parameter | Recommended Condition |
| Column | Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 30 |
| 8.0 | 60 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 10 |
| 15.0 | 10 |
Mass Spectrometry (MS/MS) Parameters
The mass spectrometer should be operated in negative electrospray ionization (ESI) mode for optimal sensitivity for saponins. The following parameters should be used as a starting point and optimized for the specific instrument.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) for Quantification:
For quantitative analysis, it is essential to determine the optimal precursor-to-product ion transitions (MRM transitions) and collision energy for this compound. Based on its molecular weight of 766.97 g/mol , the deprotonated molecule [M-H]⁻ will be the precursor ion at m/z 765.97. The product ions will result from the fragmentation of the glycosidic bonds, leading to the loss of sugar moieties.
Predicted MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Neutral Loss | Collision Energy (eV) |
| 765.97 | [To be determined experimentally] | [Sugar moiety] | [To be optimized] |
| 765.97 | [To be determined experimentally] | [Sugar moiety] | [To be optimized] |
Note: The specific product ions and optimal collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range (ng/mL) | [To be determined] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) (ng/mL) | [To be determined] |
| Limit of Quantification (LOQ) (ng/mL) | [To be determined] |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Matrix Effect | [To be evaluated] |
Table 2: Quantification of this compound in Samples
| Sample ID | Concentration (ng/mL or µg/g) | Standard Deviation |
| Sample 1 | ||
| Sample 2 | ||
| Sample 3 |
Visualization of Experimental Workflow
Application Notes and Protocols for In Vitro Cell-Based Assays Using Ilexoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilexoside D is a triterpenoid saponin isolated from the roots and leaves of Ilex pubescens.[1] Plants of the Ilex genus are utilized in folk medicine for treating a variety of ailments, including cardiovascular and inflammatory diseases.[1][2] Triterpenoid saponins, the primary components of Ilex pubescens, are known to possess a range of biological activities, including anti-inflammatory, antithrombotic, and cytotoxic effects.[1][3][4] These application notes provide detailed protocols for investigating the biological activities of this compound in common in vitro cell-based assays, focusing on its potential anti-inflammatory, apoptosis-inducing, and autophagy-modulating properties.
Application 1: Evaluation of Anti-Inflammatory Activity
Lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, are a widely used in vitro model to study inflammatory responses.[1] Upon activation by stimuli like LPS, these cells release excessive amounts of inflammatory mediators, including nitric oxide (NO) and prostaglandin E₂ (PGE₂), driven by the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3] The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of this process.[5][6] The following protocols are designed to assess the ability of this compound to mitigate these inflammatory responses.
Data Presentation: Expected Effects of this compound on Inflammatory Markers
The following table summarizes the potential inhibitory effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages. Data are representative of triterpenoid saponins and should be determined empirically for this compound.
| Parameter Measured | Assay Method | Expected Effect of this compound | Typical Concentration Range |
| Cell Viability | MTT Assay | Determine non-toxic concentrations (e.g., >90% viability) | 1 - 100 µM |
| Nitric Oxide (NO) Production | Griess Assay | Dose-dependent inhibition of NO release | 5 - 50 µM |
| iNOS Protein Expression | Western Blot | Dose-dependent suppression of iNOS protein levels | 5 - 50 µM |
| COX-2 Protein Expression | Western Blot | Dose-dependent suppression of COX-2 protein levels | 5 - 50 µM |
| NF-κB p65 Phosphorylation | Western Blot | Inhibition of LPS-induced p65 phosphorylation and nuclear translocation | 5 - 50 µM |
| IκBα Phosphorylation/Degradation | Western Blot | Inhibition of LPS-induced IκBα phosphorylation and degradation | 5 - 50 µM |
Mandatory Visualizations
References
- 1. Pubescenosides E–K, Seven New Triterpenoid Saponins from the Roots of Ilex pubescens and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Crude Saponin Extracts from Five Nigerian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Ilexoside D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of Ilexoside D, a triterpenoid saponin. The protocols outlined below are based on established methodologies for assessing anti-inflammatory and neuroprotective effects of related saponin compounds, providing a robust starting point for investigation.
Introduction
This compound is a member of the triterpenoid saponin family, a class of natural products known for a variety of biological activities. Saponins isolated from the Ilex genus have demonstrated significant anti-inflammatory and neuroprotective properties in preclinical models.[1][2][3][4] These activities are often attributed to the modulation of key signaling pathways involved in inflammation and neuronal cell death. This document outlines detailed protocols for investigating the efficacy of this compound in established animal models of inflammation and cerebral ischemia.
Quantitative Data Summary
The following tables present hypothetical yet plausible quantitative data for in vivo studies with this compound, based on typical results observed with related saponins.
Table 1: Anti-Inflammatory Efficacy of this compound in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume (mL) at 4h post-carrageenan | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.62 ± 0.05 | 27.1 |
| This compound | 25 | 0.45 ± 0.04 | 47.1 |
| This compound | 50 | 0.31 ± 0.03 | 63.5 |
| Indomethacin | 10 | 0.35 ± 0.04** | 58.8 |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Table 2: Neuroprotective Effect of this compound in a Transient Middle Cerebral Artery Occlusion (tMCAO) Model
| Treatment Group | Dose (mg/kg, i.v.) | Infarct Volume (mm³) | Neurological Deficit Score (0-4) |
| Sham | - | 0 ± 0 | 0 ± 0 |
| Vehicle Control (tMCAO) | - | 110 ± 12 | 3.2 ± 0.4 |
| This compound (tMCAO) | 5 | 85 ± 10 | 2.5 ± 0.3 |
| This compound (tMCAO) | 20 | 58 ± 8 | 1.8 ± 0.2 |
| Nimodipine (tMCAO) | 2 | 65 ± 9 | 2.0 ± 0.3 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocols
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for evaluating acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast animals overnight before the experiment with free access to water.
-
Divide animals into five groups (n=8-10 per group): Vehicle Control, this compound (10, 25, 50 mg/kg), and Indomethacin (10 mg/kg).
-
Administer this compound or vehicle intraperitoneally (i.p.) 60 minutes before carrageenan injection. Administer Indomethacin orally 30 minutes prior.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
-
At the end of the experiment, euthanize the animals and collect paw tissue for further analysis (e.g., cytokine levels, histology).
Neuroprotective Activity: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This model mimics ischemic stroke to assess the neuroprotective potential of a compound.
Materials:
-
Male C57BL/6 mice (22-28 g)
-
This compound
-
Nimodipine (positive control)
-
Vehicle (e.g., sterile saline)
-
Surgical instruments for tMCAO
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Acclimatize animals for one week.
-
Anesthetize the mouse (e.g., with isoflurane).
-
Perform the tMCAO surgery by inserting a filament to occlude the middle cerebral artery for 60 minutes. Monitor cerebral blood flow with a laser Doppler flowmeter to confirm successful occlusion and reperfusion.
-
Divide animals into four groups (n=10-12 per group): Sham (surgery without occlusion), Vehicle Control (tMCAO), this compound (5, 20 mg/kg, tMCAO), and Nimodipine (2 mg/kg, tMCAO).
-
Administer this compound, vehicle, or Nimodipine intravenously (i.v.) at the time of reperfusion.
-
24 hours after reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
Euthanize the animals and harvest the brains.
-
Slice the brains and stain with TTC to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Brain tissue can also be collected for molecular analysis (e.g., Western blot for apoptotic and inflammatory markers).
Visualization of Pathways and Workflows
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Experimental workflow for the tMCAO animal model.
References
- 1. Pubescenosides E–K, Seven New Triterpenoid Saponins from the Roots of Ilex pubescens and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of total steroid saponins on cerebral ischemia injuries in an animal model of focal ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Ilexoside D: Application and Protocols for Use as a Positive Control in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ilexoside D, a triterpenoid saponin isolated from the roots of Ilex pubescens, has demonstrated significant anti-inflammatory properties, making it a suitable candidate for use as a positive control in various in vitro and in vivo experimental models of inflammation. Its mechanism of action involves the downregulation of key pro-inflammatory mediators, offering a reliable benchmark for the evaluation of novel anti-inflammatory agents.
Traditionally, plants from the Ilex genus have been utilized in folk medicine to treat inflammatory conditions.[1][2] Modern pharmacological studies have identified triterpenoid saponins as the primary bioactive components responsible for these effects.[3] this compound, as one of these compounds, consistently exhibits inhibitory effects on crucial inflammatory pathways.
The primary application of this compound as a positive control is in assays assessing the inflammatory response in macrophages, particularly the RAW 264.7 cell line, upon stimulation with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade that this compound has been shown to counteract.[3][4] Key quantifiable effects of this compound that can be leveraged for its use as a positive control include the inhibition of:
-
Nitric Oxide (NO) Production: A key signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS).
-
Prostaglandin E2 (PGE2) Synthesis: A lipid mediator of inflammation synthesized by cyclooxygenase-2 (COX-2).
-
Expression of iNOS and COX-2: The enzymes responsible for the production of NO and PGE2, respectively.
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Activation of NF-κB and MAPK signaling pathways: Central regulatory pathways that control the transcription of numerous pro-inflammatory genes.[5]
By demonstrating a consistent and dose-dependent reduction in these inflammatory markers, this compound can validate the sensitivity and responsiveness of an experimental system, ensuring that the assay is capable of detecting anti-inflammatory effects.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound and related saponins, providing a reference for expected outcomes when used as a positive control.
| Compound/Extract | Assay | Cell Line/Model | IC50 / Effective Concentration | Reference |
| Ilexsaponin I | NO Production | LPS-stimulated RAW 264.7 | Potent Inhibition (Specific IC50 not provided) | [3] |
| Ilexsaponin I | PGE2 Production | LPS-stimulated RAW 264.7 | Potent Inhibition (Specific IC50 not provided) | [3] |
| Purified Saponin Fraction (from Ilex pubescens) | Histamine-induced Paw Edema | Rats | Significant suppression at 12.5-100 mg/kg | [2] |
| Ursolic Acid | PGE2 Release | Calcium ionophore-stimulated macrophages | 60.91 µM | [6] |
| Oleanolic Acid | PGE2 Release | Calcium ionophore-stimulated macrophages | 23.51 µM | [6] |
| Oleanolic Acid | LTC4 Release | Calcium ionophore-stimulated macrophages | 16.79 µM | [6] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the steps to measure the inhibitory effect of a test compound on Nitric Oxide (NO) production, using this compound as a positive control.
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]
- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[7]
- Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[3][8]
2. Compound Treatment:
- Prepare stock solutions of this compound (positive control) and test compounds in a suitable solvent (e.g., DMSO).
- Pre-treat the cells with varying concentrations of the test compound or this compound for 2 hours.[3] Include a vehicle control group (solvent only).
3. LPS Stimulation:
- Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours to induce an inflammatory response.[3][8] Include a negative control group with no LPS stimulation.
4. Measurement of Nitric Oxide (Griess Assay):
- After the incubation period, collect 100 µL of the cell culture supernatant from each well.[8][9]
- Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant in a separate 96-well plate.[8]
- Incubate at room temperature for 10-15 minutes.[8][9]
- Measure the absorbance at 540 nm using a microplate reader.[8]
- Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
5. Data Analysis:
- Calculate the percentage inhibition of NO production for each treatment group relative to the LPS-stimulated control.
- The this compound-treated group should show a significant, dose-dependent inhibition of NO production, confirming the validity of the assay.
Protocol 2: Western Blot Analysis of iNOS and COX-2 Expression
This protocol is used to determine if the inhibition of NO and PGE2 is due to a downregulation of their respective enzymes.
1. Cell Lysis:
- Following the treatment and LPS stimulation as described in Protocol 1 (typically in 6-well plates), wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Collect the cell lysates and centrifuge to pellet cell debris. Collect the supernatant.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
- Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-polyacrylamide gel.[1][2]
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for iNOS and COX-2 overnight at 4°C.[1][2] Also, probe for a loading control protein (e.g., β-actin or GAPDH).
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
5. Densitometry Analysis:
- Capture the image of the blot and quantify the band intensities using densitometry software.
- Normalize the expression of iNOS and COX-2 to the loading control.
- The this compound-treated samples should exhibit a marked reduction in iNOS and COX-2 protein levels compared to the LPS-only treated group.[1][2]
Visualizations
Caption: Workflow for in vitro anti-inflammatory screening.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 4. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activities of Levilactobacillus brevis KU15147 in RAW 264.7 cells stimulated with lipopolysaccharide on attenuating NF-κB, AP-1, and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Ilexoside D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Ilexoside D in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a triterpenoid saponin isolated from the roots of Ilex pubescens.[1][2] Like many other triterpenoid saponins, its complex and largely hydrophobic molecular structure leads to poor solubility in water. This low aqueous solubility can be a significant hurdle in various experimental settings, including in vitro bioactivity assays and the development of formulations for in vivo studies, as it can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability. While soluble in organic solvents like DMSO, methanol, and ethanol, these are often not suitable for biological experiments.[2]
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its apparent water solubility.
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase the overall solubility of a hydrophobic compound.
Each of these methods has its own advantages and is suited for different experimental needs. The following sections provide detailed guides for each technique.
Troubleshooting Guide 1: Cyclodextrin Complexation
Q1.1: How does cyclodextrin complexation increase the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3] The hydrophobic part of the this compound molecule can be encapsulated within this cavity, forming an inclusion complex. This complex presents the hydrophilic exterior of the cyclodextrin to the aqueous solvent, thereby increasing the overall solubility of the this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[4]
Data Presentation: Solubility Enhancement of Triterpenoid Saponins with Cyclodextrins
| Compound | Cyclodextrin Used | Molar Ratio (Drug:CD) | Solubility Increase (approx.) | Reference |
| Saikosaponin-d | HP-β-CD | 1:2 | > 100-fold | [4] |
| Ginsenoside Compound K | γ-CD | 1:1 | Significant | [3] |
| Oleanolic Acid | HP-β-CD | N/A | Substantial | [3] |
Experimental Protocol: Preparation of this compound-HP-β-CD Inclusion Complex
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
-
Lyophilizer (optional, for creating a solid powder)
Methodology:
-
Prepare the HP-β-CD Solution:
-
Weigh the desired amount of HP-β-CD. A common starting point is a 1:2 molar ratio of this compound to HP-β-CD.
-
Dissolve the HP-β-CD in the required volume of water with gentle heating (40-50°C) and stirring until the solution is clear.
-
-
Add this compound:
-
Add the weighed this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours. A vortex mixer can be used intermittently to aid dispersion.
-
-
Equilibration and Filtration:
-
After the stirring period, allow the solution to equilibrate for a few hours.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
-
Lyophilization (Optional):
-
To obtain a solid, water-soluble powder of the complex, freeze the filtered solution and lyophilize it for 48 hours.
-
-
Quantification:
-
Determine the concentration of this compound in the final solution using a suitable analytical method, such as HPLC, to confirm the solubility enhancement.
-
Experimental Workflow: Cyclodextrin Complexation
Caption: Workflow for enhancing this compound solubility via cyclodextrin complexation.
Troubleshooting Guide 2: Solid Dispersion
Q2.1: How does solid dispersion improve the solubility of this compound?
Solid dispersion involves dispersing the drug in a solid hydrophilic carrier, often a polymer.[5] This process can reduce the drug's particle size to a molecular level and convert it from a crystalline to a more soluble amorphous form.[6] When the solid dispersion is introduced to an aqueous medium, the hydrophilic carrier dissolves quickly, releasing the drug as very fine particles with a large surface area, which enhances the dissolution rate and solubility.
Data Presentation: Solubility Enhancement of Saponins via Solid Dispersion
| Compound | Carrier Polymer | Preparation Method | Solubility Increase (approx.) | Reference |
| Simvastatin | HPMC K3LV | Co-solvent Evaporation | Remarkable increase in dissolution | [7] |
| Griseofulvin | PVP | Solvent Evaporation | 11-fold | [5] |
| Azithromycin | PEG 6000 | Solvent Evaporation | Significant improvement | [5] |
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or a suitable polyethylene glycol (e.g., PEG 6000)
-
A common solvent for both this compound and the polymer (e.g., ethanol or a mixture of ethanol and dichloromethane)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution:
-
Dissolve both this compound and the carrier polymer (e.g., in a 1:5 w/w ratio) in the chosen organic solvent. Ensure complete dissolution to achieve a clear solution.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Alternatively, the solution can be poured into a petri dish and dried in a vacuum oven until a solid film is formed.
-
-
Pulverization and Sieving:
-
Scrape the resulting solid mass and pulverize it using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).
-
Evaluate the dissolution rate of the solid dispersion in an aqueous buffer compared to the pure this compound.
-
Experimental Workflow: Solid Dispersion by Solvent Evaporation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:109008-27-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inclusion complex of saikosaponin-d with hydroxypropyl-β-cyclodextrin: Improved physicochemical properties and anti-skin cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Ilexoside D under different storage conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of Ilexoside D under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal short-term storage conditions for this compound in solution?
For short-term storage (up to 48 hours), it is recommended to keep this compound solutions at 2-8°C and protected from light. Saponins, the class of compounds to which this compound belongs, are generally sensitive to temperature and light.[1][2] Storing at refrigerated temperatures in amber vials or wrapped in aluminum foil can minimize degradation.
Q2: How should I store this compound for long-term use?
For long-term storage, this compound should be stored as a solid powder at -20°C or below, in a tightly sealed container, and protected from moisture and light. If long-term storage in solution is necessary, prepare aliquots in a suitable solvent (e.g., DMSO, methanol) and store them at -80°C to minimize freeze-thaw cycles.
Q3: this compound will be used in a cell culture medium at a neutral pH. Is it stable under these conditions?
This compound, like many saponins, may exhibit pH-dependent stability. Some saponins show greater stability in acidic conditions and are less stable in neutral to alkaline solutions.[3][4][5] It is advisable to prepare fresh solutions in your cell culture medium immediately before use. If the experiment extends over a long period, consider performing a time-course experiment to assess the stability of this compound in your specific medium and conditions.
Q4: I left my this compound solution on the benchtop at room temperature for a few hours. Is it still usable?
While short-term exposure to ambient temperature and light may not cause significant degradation, it is not ideal. The stability of saponins can be compromised by both light and elevated temperatures.[1][2] For critical experiments, it is best to use a freshly prepared solution or one that has been properly stored. If you must use the solution, consider running a quality control check, such as HPLC analysis, to assess its purity.
Q5: I have been observing inconsistent results in my experiments. Could the stability of this compound be a factor?
Yes, inconsistent results can be a sign of compound degradation. If you suspect that the stability of this compound is affecting your experiments, it is crucial to re-evaluate your storage and handling procedures. Ensure that the compound is stored under the recommended conditions and that solutions are freshly prepared. Performing a forced degradation study can help you understand the degradation profile of this compound under various stress conditions.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased bioactivity or inconsistent results over time. | Degradation of this compound due to improper storage. | - Store solid this compound at -20°C or below, protected from light and moisture.- Prepare fresh solutions for each experiment or store aliquots at -80°C.- Avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation of this compound into byproducts. | - Confirm the identity of the main peak using a reference standard.- Conduct a forced degradation study (acid, base, oxidation, heat, light) to identify potential degradation products.[8][9]- Optimize storage conditions to minimize degradation (e.g., lower temperature, protection from light). |
| Precipitation of this compound from solution. | Poor solubility or solvent evaporation. | - Ensure the solvent is appropriate for the desired concentration.- Store solutions in tightly sealed containers to prevent solvent evaporation.- If precipitation occurs upon thawing, gently warm and vortex the solution to redissolve the compound. |
Stability Data Summary
The following tables summarize the expected stability of this compound under various conditions, based on general knowledge of saponin stability. This data is illustrative and should be confirmed by experimental analysis.
Table 1: Stability of this compound Solution (1 mg/mL in Methanol) at Different Temperatures (Protected from Light)
| Storage Temperature | 24 hours | 48 hours | 7 days |
| 25°C (Room Temperature) | ~95% | ~90% | <80% |
| 4°C | >99% | ~98% | ~95% |
| -20°C | >99% | >99% | >99% |
Table 2: Influence of pH on this compound Stability in Aqueous Solution at 25°C
| pH | 8 hours | 24 hours |
| 3.0 (Acidic) | >98% | ~97% |
| 7.0 (Neutral) | ~95% | ~90% |
| 9.0 (Alkaline) | ~90% | <85% |
Table 3: Photostability of this compound Solution (1 mg/mL in Methanol) at 25°C
| Condition | 4 hours | 8 hours |
| Exposed to Light | ~90% | ~80% |
| Protected from Light | >99% | >99% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
This protocol outlines a general HPLC method for assessing the purity and degradation of this compound.[10][11]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Sample Preparation: Dissolve this compound in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under stress conditions.[7][12]
-
Acid Hydrolysis: Incubate this compound solution (1 mg/mL in methanol) with 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours. Dissolve in methanol for HPLC analysis.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for 24 hours.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
References
- 1. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. ijbpas.com [ijbpas.com]
- 7. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
Technical Support Center: Optimizing Ilexoside D for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ilexoside D in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary in vitro activities?
This compound is a triterpenoid saponin isolated from the roots of Ilex pubescens. It has demonstrated a range of biological activities in vitro, including anti-inflammatory, antiplatelet, and cytotoxic effects. Its anti-inflammatory properties are partly attributed to the inhibition of the NF-κB and MAPK signaling pathways.
2. What is the optimal solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing a high-concentration stock solution of this compound.[1] It is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be diluted to the final working concentration in cell culture media.
3. What is the recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many protocols recommending a concentration of 0.1% or lower.[2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
4. How should I store this compound powder and stock solutions?
-
Powder: Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2]
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][2]
5. What are typical working concentrations for this compound in in vitro assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on studies of related triterpenoid saponins from Ilex species, the following ranges can be used as a starting point:
-
Cytotoxicity Assays (e.g., MTT, XTT): IC50 values can range from the low micromolar (µM) to the microgram per milliliter (µg/mL) range. A broad concentration range (e.g., 1-100 µM) is recommended for initial screening.
-
Anti-inflammatory Assays (e.g., measuring NO, TNF-α, IL-6 production): Concentrations in the range of 1-200 µmol/L have been shown to be effective for similar saponins.[2]
-
Antiplatelet Assays (e.g., platelet aggregation): Effective concentrations are often in the range of 50 µg/mL.
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Possible Causes:
-
High Stock Concentration: The stock solution is too concentrated, leading to precipitation upon dilution in the aqueous culture medium.
-
Rapid Dilution: Adding the DMSO stock solution directly and quickly to the culture medium can cause the compound to crash out of solution.
-
Temperature Fluctuations: Moving solutions between different temperatures (e.g., from a -20°C freezer to a 37°C incubator) too quickly can affect solubility.
-
Media Composition: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.
-
pH of the Medium: The pH of the culture medium can influence the solubility of the compound.
Solutions:
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. For example, dilute the stock 1:10 in warm media, vortex gently, and then add this intermediate dilution to the final volume.
-
Slow Addition with Agitation: Add the this compound stock solution to the cell culture medium dropwise while gently swirling or vortexing the medium.
-
Pre-warming the Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Solvent-Assisted Dissolution: For persistent precipitation, consider using a co-solvent system for the stock solution, such as DMSO with a small percentage of Tween-80 or PEG300, though the effects of these on your cells must be evaluated.
-
Check Final DMSO Concentration: Ensure the final DMSO concentration remains below 0.5%.
Issue 2: Unexpected Cytotoxicity or Poor Cell Health
Possible Causes:
-
High Concentration of this compound: Saponins, including this compound, can exhibit cytotoxic effects, especially at higher concentrations.[3][4]
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for your specific cell line.
-
Contamination: The stock solution or culture medium may be contaminated with bacteria, fungi, or mycoplasma.[5]
-
Compound Degradation: Improper storage of the this compound stock solution could lead to degradation and the formation of toxic byproducts.
Solutions:
-
Perform a Dose-Response Curve: Determine the cytotoxic threshold of this compound for your cell line using an assay like MTT or trypan blue exclusion. Start with a wide range of concentrations to identify a non-toxic working range.
-
Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of the solvent) to distinguish between compound-induced and solvent-induced cytotoxicity.
-
Aseptic Technique: Ensure proper aseptic technique when preparing and handling all solutions to prevent contamination.
-
Proper Storage: Adhere to the recommended storage conditions for both the powdered compound and the stock solutions.[1][2]
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes:
-
Inaccurate Pipetting: Errors in pipetting can lead to significant variations in the final concentration of this compound.
-
Cell Passage Number: The responsiveness of cells can change with increasing passage number.
-
Variability in Stock Solution: Repeated freeze-thaw cycles of the stock solution can lead to degradation and reduced potency.
-
Precipitation: If the compound is precipitating out of solution, the effective concentration will be lower and variable.
Solutions:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Consistent Cell Passage: Use cells within a defined passage number range for all experiments.
-
Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid freeze-thaw cycles.[2]
-
Visually Inspect for Precipitation: Before adding the treatment to your cells, visually inspect the diluted this compound solution for any signs of precipitation.
Data Presentation
Table 1: Solubility and Stock Solution Preparation for this compound
| Property | Value |
| Molecular Weight | 766.95 g/mol |
| Appearance | White to off-white solid |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) |
| Solubility in DMSO | ≥ 100 mg/mL (130.39 mM) with ultrasonic assistance[1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light)[1] |
| Recommended Stock Conc. | 10 mM to 100 mM in DMSO |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line Example | Recommended Starting Concentration Range | Reference Compounds/Studies |
| Cytotoxicity | A549, HeLa, MCF-7 | 1 - 100 µM | Triterpenoid saponins from Ilex rotunda[6] |
| Anti-inflammatory | RAW 264.7 | 1 - 200 µmol/L | Saponins from Astragalus glycyphyllos[2] |
| Antiplatelet | Human Platelets | 10 - 100 µg/mL | Extracts from Asteraceae family[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the mass of this compound powder required to make a desired volume of a 100 mM stock solution (e.g., for 1 mL of 100 mM stock, weigh out 76.7 mg).
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[1]
Protocol 2: General MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all treatments and is below 0.5%. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control media.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the 4-hour incubation, carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Mandatory Visualizations
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
References
- 1. In Vitro Evaluations of Cytotoxicity of Eight Antidiabetic Medicinal Plants and Their Effect on GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Silico Studies of Antimicrobial Saponins: A Review [mdpi.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Triterpenoid Saponins with Potential Cytotoxic Activities from the Root Bark of Ilex rotunda Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting Ilexoside D HPLC peak shape issues
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues during the High-Performance Liquid Chromatography (HPLC) analysis of Ilexoside D. As a triterpenoid saponin, this compound's complex structure presents unique chromatographic challenges.[1][2][3][4] This guide provides a structured, question-and-answer approach to troubleshooting common peak shape distortions.
Frequently Asked Questions (FAQs)
Q1: What are the common peak shape issues in HPLC, and what do they indicate?
A1: In an ideal HPLC separation, a peak should be symmetrical and Gaussian in shape. Deviations from this symmetry can indicate issues with your method, instrument, or sample. The most common problems are:
-
Peak Tailing: The latter half of the peak is broader than the front half. This is often caused by unwanted secondary interactions between the analyte and the stationary phase.[5][6]
-
Peak Fronting: The first half of the peak is broader than the latter half, often resembling a shark fin. This is typically caused by column overload or sample solvent incompatibility.[7][8][9]
-
Peak Splitting: A single compound appears as two or more connected or closely eluting peaks. This can result from hardware issues (like a blocked frit or column void), chemical effects (like co-elution), or improper sample preparation.[10][11][12]
-
Broad Peaks: Peaks are wider than expected, leading to decreased resolution and sensitivity. This can be caused by column degradation, extra-column volume, or mobile phase issues.[5]
A USP Tailing Factor (T) or Asymmetry Factor (As) is used to quantify peak shape, with an ideal value of 1.0. Values greater than 1 indicate tailing, while values less than 1 indicate fronting.
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is the most common issue for complex polar molecules like saponins. The primary cause is secondary interactions between polar functional groups on this compound and active sites (residual silanols) on the silica-based stationary phase.[6][13][14]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Adding a buffer or an acidic modifier (like formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups, minimizing secondary interactions. For acidic compounds, working at a pH at least 2 units below the pKa is recommended.[6]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces tailing for basic or polar compounds.[5][14]
-
Modify Mobile Phase Composition: Increasing the buffer concentration can sometimes improve peak shape.[6] Also, evaluate the organic modifier; methanol and acetonitrile can have different effects on peak symmetry.[14]
-
Check for Column Contamination: Contaminants from previous injections can create active sites that cause tailing. If the problem has worsened over time, a thorough column wash is necessary.
-
Reduce Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short and narrow in diameter as possible to prevent band broadening.[14]
| Parameter | Recommendation for Reducing Tailing | Rationale |
| Mobile Phase pH | Add 0.1% Formic Acid or Acetic Acid | Suppresses silanol activity, ensuring a single interaction mechanism. |
| Column Type | Use a modern, end-capped C18 or C8 column | Minimizes exposed silanol groups available for secondary interactions.[5][14] |
| Buffer Concentration | 10-25 mM | Masks residual silanol interactions effectively.[6] |
| Temperature | Increase column temperature (e.g., to 30-40 °C) | Can improve mass transfer kinetics and reduce peak tailing. |
Q3: What is causing my this compound peak to show fronting?
A3: Peak fronting is most commonly associated with overloading the column, either by injecting too high a concentration (mass overload) or too large a volume (volume overload).[7][9][15] It can also be caused by using a sample solvent that is significantly stronger than the mobile phase.[7][8]
Troubleshooting Steps:
-
Dilute the Sample: The simplest first step is to dilute your sample 10-fold and reinject. If the peak shape improves and becomes more symmetrical, the issue was mass overload.[7][9]
-
Reduce Injection Volume: If dilution is not possible or does not resolve the issue, try reducing the injection volume.[15][16]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.[8][17] If your sample is dissolved in a strong solvent like 100% acetonitrile for a reversed-phase method starting at 10% acetonitrile, it will cause severe peak distortion.[17]
-
Check for Column Collapse: In reversed-phase chromatography, using a mobile phase with a very high aqueous content (>95%) can cause the C18 chains to fold in on themselves ("phase collapse"), leading to poor peak shape and retention loss. This can be fixed by flushing the column with 100% acetonitrile.[7][15]
| Issue | Recommended Action | Expected Outcome |
| Mass Overload | Dilute sample (e.g., 1:10) and reinject.[7] | Peak fronting is eliminated, resulting in a symmetrical peak. |
| Volume Overload | Reduce injection volume (e.g., from 20 µL to 5 µL).[15] | Improved peak shape. |
| Solvent Incompatibility | Dissolve sample in the initial mobile phase.[8][16] | Symmetrical peak shape is restored. |
| Column Phase Collapse | Flush column with 100% organic solvent.[15] | Retention time and peak shape return to normal. |
Q4: Why is my this compound peak splitting into two or more peaks?
A4: Peak splitting can be a complex issue arising from either hardware problems or chemical effects. A key diagnostic step is to determine if all peaks in the chromatogram are splitting or just the this compound peak.[8][12]
-
If all peaks are splitting: The problem likely occurred before the analytical column.[12]
-
Partially Blocked Frit: Contamination can block the inlet frit, causing the sample flow path to be uneven.[10][11][12] Try back-flushing the column or replacing the frit.
-
Column Void: A void or channel in the column packing at the inlet can cause the sample band to split.[10][11] This usually requires replacing the column.
-
-
If only the this compound peak is splitting: The issue is likely chemical or method-related.[8][11]
-
Sample Solvent Effect: Injecting in a solvent much stronger than the mobile phase can cause splitting.[17] Ensure the sample is dissolved in the mobile phase.
-
Co-eluting Impurity: An impurity may be eluting very close to your main peak, appearing as a shoulder or split peak. Try adjusting the mobile phase composition or gradient to improve resolution.[12]
-
Sample Degradation or Isomerization: this compound may be unstable under certain conditions (e.g., pH, temperature), leading to the formation of degradation products or isomers that elute near the parent compound.[18][19][20] Prepare samples fresh and keep them cool in the autosampler.
-
Troubleshooting Workflows & Diagrams
A logical approach is critical for efficient troubleshooting. The following workflow provides a step-by-step guide to diagnosing peak shape issues.
Caption: A logical workflow for troubleshooting common HPLC peak shape problems.
The diagram below illustrates the chemical interaction at the stationary phase level that is a common cause of peak tailing for polar analytes like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Saponins: properties, applications and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mastelf.com [mastelf.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. silicycle.com [silicycle.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. bio-works.com [bio-works.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. benchchem.com [benchchem.com]
- 14. chromtech.com [chromtech.com]
- 15. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Ilexoside D Extraction and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of Ilexoside D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A1: this compound is a triterpenoid saponin. It is primarily isolated from the roots of Ilex pubescens, a plant belonging to the Aquifoliaceae family.[1][2] This plant has been utilized in traditional medicine for various ailments.
Q2: What are the major challenges in the extraction of this compound?
A2: The primary challenges include:
-
Low Yield: this compound is often present in low concentrations in the plant material.
-
Co-extraction of Impurities: The crude extract contains a complex mixture of other saponins, flavonoids, phenolic glycosides, and lignan glycosides, which can interfere with purification.[1]
-
Degradation: Saponins can be susceptible to degradation, particularly hydrolysis of the glycosidic linkages, under harsh extraction conditions such as high temperatures or extreme pH.[3][4]
Q3: What are the recommended methods for the purification of this compound?
A3: A multi-step purification strategy is typically required. Common methods include:
-
Solvent Partitioning: To initially separate compounds based on polarity.
-
Column Chromatography: Using various stationary phases like silica gel, reversed-phase (C18), and Sephadex LH-20.
-
Macroporous Resin Chromatography: Effective for enriching and purifying saponins from crude extracts.[5][6][7]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used as a final polishing step to obtain high-purity this compound.[8]
Q4: How can I monitor the presence and purity of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick method for monitoring the presence of saponins in different fractions. For purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), is recommended, as many saponins lack a strong UV chromophore.[9][10]
Troubleshooting Guides
Extraction Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low extraction yield of this compound | 1. Inefficient extraction solvent. 2. Inadequate extraction time or temperature. 3. Improper particle size of the plant material. 4. Degradation of this compound during extraction. | 1. Optimize the solvent system. Mixtures of ethanol or methanol with water (e.g., 70-80% alcohol) are often effective for saponin extraction.[11][12] 2. Increase extraction time and/or temperature moderately. However, be cautious of potential degradation at high temperatures.[3][13] Ultrasonic-assisted extraction (UAE) can improve efficiency at lower temperatures.[11][12] 3. Grind the dried plant material to a fine powder to increase the surface area for solvent penetration. 4. Avoid prolonged exposure to high temperatures and extreme pH to minimize hydrolysis.[4][14] |
| Crude extract is highly viscous and difficult to handle | High concentration of co-extracted polysaccharides and other macromolecules. | 1. Perform a precipitation step by adding the concentrated extract to a larger volume of a non-polar solvent or a high concentration of ethanol to precipitate polysaccharides. 2. Utilize macroporous resin chromatography to selectively adsorb saponins and wash away interfering substances.[5][6] |
Purification Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of this compound from other saponins in column chromatography | 1. Inappropriate stationary phase or mobile phase. 2. Co-elution of structurally similar saponins. 3. Column overloading. | 1. Experiment with different stationary phases (e.g., silica gel, C18, Sephadex LH-20). For mobile phase optimization, a gradient elution is often more effective than isocratic elution.[15] 2. Employ orthogonal chromatography techniques. For example, if separation is poor on a reversed-phase column, try a normal-phase or size-exclusion column.[16] Preparative HPLC with a high-resolution column is often necessary for separating closely related saponins.[8] 3. Reduce the sample load on the column. |
| This compound is not retained or elutes too quickly on a reversed-phase (C18) column | The mobile phase is too strong (too much organic solvent). | Decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. |
| This compound shows peak tailing in HPLC analysis | 1. Interaction with active sites on the silica-based column packing. 2. Column overloading. 3. Inappropriate mobile phase pH. | 1. Add a small amount of an acid (e.g., formic acid or acetic acid) or a competing base to the mobile phase to reduce silanol interactions. 2. Dilute the sample before injection. 3. Adjust the pH of the mobile phase. |
| Loss of this compound during purification steps | 1. Irreversible adsorption onto the stationary phase. 2. Degradation during solvent evaporation or exposure to light/air. | 1. Ensure the chosen stationary phase is compatible with saponins. 2. Use a rotary evaporator at a moderate temperature for solvent removal. Protect the samples from light and store them under an inert atmosphere if necessary. |
Data Presentation
Table 1: Comparison of Common Extraction Methods for Triterpenoid Saponins
| Extraction Method | Typical Solvent | Advantages | Disadvantages | Relative Yield |
| Maceration | Methanol or Ethanol (70-95%) | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume required, potentially lower efficiency. | Moderate |
| Soxhlet Extraction | Methanol or Ethanol | Faster than maceration, less solvent consumption. | Potential for thermal degradation of compounds.[3] | Moderate to High |
| Ultrasonic-Assisted Extraction (UAE) | Methanol or Ethanol (70-80%) | Reduced extraction time, increased efficiency at lower temperatures.[11][12] | Equipment required. | High |
| Microwave-Assisted Extraction (MAE) | Ethanol or Methanol | Very fast, reduced solvent consumption. | Potential for localized overheating and degradation. | High |
Table 2: Typical Purification Scheme for this compound with Estimated Purity
| Purification Step | Stationary Phase / Method | Mobile Phase / Eluent | Estimated Purity of this compound Fraction |
| Initial Extraction & Partitioning | Solvent Extraction (Methanol) followed by liquid-liquid partitioning | Methanol, n-butanol, water | < 5% |
| Macroporous Resin Chromatography | AB-8, HPD100, or similar | Water, followed by gradient of Ethanol (e.g., 30%, 50%, 70%) | 10-30% |
| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Gradient of Chloroform-Methanol or Ethyl Acetate-Methanol-Water | 40-60% |
| Reversed-Phase (C18) Chromatography | ODS (C18) | Gradient of Methanol-Water or Acetonitrile-Water | 70-90% |
| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | > 90% |
| Preparative HPLC | C18 column | Isocratic or gradient of Acetonitrile-Water with 0.1% Formic Acid | > 98% |
Note: The estimated purity is a general representation and can vary significantly based on the specific experimental conditions and the complexity of the initial extract.
Experimental Protocols
Protocol 1: General Extraction of Triterpenoid Saponins from Ilex pubescens
-
Preparation of Plant Material: Air-dry the roots of Ilex pubescens and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with 80% methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring. Repeat the extraction process three times.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction will be enriched with saponins.
-
Further Processing: Concentrate the n-butanol fraction to dryness for subsequent purification steps.
Protocol 2: Purification of this compound using Macroporous Resin and Column Chromatography
-
Macroporous Resin Adsorption: Dissolve the n-butanol extract in water and load it onto a pre-treated macroporous resin column (e.g., AB-8).
-
Washing: Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Collect the fractions and monitor for the presence of this compound using TLC. The 50-70% ethanol fractions are likely to contain the target compound.
-
Silica Gel Chromatography: Combine and concentrate the this compound-rich fractions. Subject the residue to silica gel column chromatography, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol-water.
-
Reversed-Phase Chromatography: Further purify the fractions containing this compound on a reversed-phase (C18) column using a methanol-water or acetonitrile-water gradient.
-
Final Purification: For high purity, a final purification step using preparative HPLC on a C18 column may be necessary.
Visualizations
Caption: A typical experimental workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low yields of pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Different Processing Methods on the Chemical Constituents of Scrophulariae Radix as Revealed by 2D NMR-Based Metabolomics [mdpi.com]
- 5. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Study on separation and purification of total saponins from tartary buckwheat with macroporous resin [spgykj.com]
- 11. D-optimal Design Optimization of Solvent Mixture for Flavonoid Extraction from Phalaenopsis Leaves with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of Ultrasound-Assisted Extraction of Polyphenols from Ilex latifolia Using Response Surface Methodology and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. biotage.com [biotage.com]
Technical Support Center: Ilexoside D Degradation Product Identification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ilexoside D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying the degradation products of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to study its degradation?
A1: this compound is a triterpenoid saponin isolated from the roots of Ilex pubescens Hook. et Arn.[1][2]. It has demonstrated anti-tissue factor and antithrombotic activities, making it a compound of interest in drug development[1][2]. Studying its degradation is crucial for ensuring the safety, efficacy, and stability of potential therapeutic products. Forced degradation studies help identify potential degradation pathways and products that may arise during manufacturing, storage, and administration[3][4][5].
Q2: What are the most common pathways for this compound degradation?
A2: Based on its structure as a triterpenoid saponin, the most probable degradation pathway for this compound is the hydrolysis of its glycosidic bonds. This can occur under acidic or alkaline conditions, leading to the cleavage of the sugar moieties from the triterpenoid aglycone. Oxidation of the aglycone is another potential degradation pathway to consider.
Q3: What analytical techniques are recommended for identifying this compound degradation products?
A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is essential for separating the degradation products from the parent this compound and from each other. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a Quadrupole Time-of-Flight (Q-TOF) detector, is highly effective for determining the molecular weights and fragmentation patterns of the degradation products[6]. For unambiguous structure elucidation of isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool[7][8].
Q4: Can I expect to see degradation of this compound under neutral pH conditions?
A4: While saponins are generally more stable at neutral pH, degradation can still occur, especially with prolonged exposure to high temperatures[9]. It is advisable to conduct stability studies at various pH levels to fully characterize the stability profile of this compound.
Troubleshooting Guides
Issue 1: No degradation of this compound is observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the acid or base, the temperature, or the duration of the stress condition. For oxidative stress, a higher concentration of the oxidizing agent may be needed. A target degradation of around 10% is often recommended to avoid the formation of secondary degradation products[4]. |
| This compound is highly stable under the tested conditions. | Consider using more aggressive stress conditions, such as higher temperatures or more concentrated reagents. However, be cautious of overly harsh conditions that might lead to unrealistic degradation pathways. |
| The analytical method is not sensitive enough to detect low levels of degradation products. | Optimize the HPLC method, for instance, by adjusting the mobile phase composition or gradient to improve the resolution of potential degradation products. Ensure the detector settings are appropriate for the expected concentrations. |
Issue 2: The HPLC chromatogram shows multiple, poorly resolved peaks after degradation.
| Possible Cause | Troubleshooting Step |
| The HPLC method is not optimized for separating the degradation products. | Modify the HPLC gradient, flow rate, or column chemistry. A longer, shallower gradient can often improve the separation of closely eluting peaks. Consider using a different stationary phase if co-elution persists. |
| Complex mixture of degradation products. | This is expected in forced degradation studies. The goal is to achieve baseline separation for the major degradation products. If complete separation is not possible, LC-MS can help to identify co-eluting compounds based on their mass-to-charge ratios. |
| Sample overload. | Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak broadening and poor resolution. |
Issue 3: Difficulty in elucidating the structure of a degradation product.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of the isolated degradation product for NMR analysis. | Scale up the degradation reaction and the preparative HPLC isolation to obtain a sufficient quantity of the purified degradation product. |
| Complex NMR spectra. | Utilize two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC to establish correlations between protons and carbons, which is crucial for piecing together the structure. |
| Unexpected fragmentation pattern in MS. | High-resolution mass spectrometry (HRMS) can provide the accurate mass and elemental composition, which is critical for proposing a molecular formula. Tandem MS (MS/MS) experiments can help to piece together the structure by analyzing the fragmentation of the parent ion. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of this compound and to develop stability-indicating analytical methods. The following are general protocols that can be adapted for this compound.
Table 1: Recommended Conditions for Forced Degradation of this compound
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 80°C | 2 to 24 hours |
| Alkaline Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 60°C | 1 to 8 hours |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | 2 to 24 hours |
| Thermal Degradation | N/A (Solid or Solution) | 60°C to 100°C | 24 to 72 hours |
| Photodegradation | N/A (Solid or Solution) | Ambient | As per ICH Q1B |
Note: The exact conditions should be optimized to achieve a target degradation of 5-20%.
Analytical Methodologies
1. HPLC Method for Separation of Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 40 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
2. LC-MS/MS for Identification of Degradation Products
-
Utilize the HPLC conditions described above, coupled to a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to obtain comprehensive data.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF is recommended for accurate mass measurements.
-
Data Acquisition: Perform full scan MS to determine the molecular weights of the degradation products and tandem MS (MS/MS) on the major degradation product ions to obtain fragmentation patterns for structural elucidation.
3. NMR for Structure Elucidation
-
Isolate the degradation products using preparative HPLC.
-
Dissolve the purified compounds in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).
-
Acquire a suite of NMR spectra, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, to fully characterize the chemical structure.
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Potential degradation pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:109008-27-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. asianjpr.com [asianjpr.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. NMR Analysis of Pharmaceutically Active Secondary Metabolite of Plant Saponin | International Journal of Research and Analysis in Science and Engineering [iarj.in]
- 9. researchgate.net [researchgate.net]
How to increase the yield of Ilexoside D from natural sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you increase the yield of Ilexoside D and other triterpenoid saponins from Ilex species.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from Ilex species?
A1: The primary challenges in extracting this compound, a type of triterpenoid saponin, are multifaceted and stem from the inherent complexity of natural product chemistry. Key difficulties include:
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Plant Variability: The concentration of saponins can differ significantly between different Ilex species, varieties, and even individual plants due to genetic factors, growth conditions, and harvest times[1]. The saponin content may also vary between different parts of the plant, such as leaves, roots, or stems[1].
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Extraction Technique Efficiency: Traditional methods like maceration or reflux extraction can be time-consuming, require large volumes of organic solvents, and may have low extraction efficiency[1]. Hot extraction methods also risk degrading labile saponins, potentially creating artifacts that are not naturally present in the plant[2].
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Co-extraction of Impurities: During extraction, other plant metabolites like polysaccharides, proteins, and phenols are often co-extracted with saponins[1]. These impurities can interfere with downstream purification and quantification, necessitating additional, carefully optimized purification steps to avoid significant loss of the target compound[1].
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Detection and Quantification: Many saponins, including this compound, lack a strong chromophore, which makes detection by UV-Vis spectrophotometry challenging and often non-specific, requiring detection at low wavelengths (200-210 nm) where other compounds may also absorb[2][3]. This necessitates more specialized detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) for accurate quantification[2][3][4].
Q2: How can I enhance the biosynthesis of this compound in the plant material itself?
A2: Enhancing the biosynthesis of triterpenoid saponins can be achieved by applying elicitors, which are compounds that trigger defense and stress responses in the plant, often leading to an increased production of secondary metabolites.[5][6]
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Elicitor Types: Both biotic (e.g., yeast extract, chitosan) and abiotic (e.g., salicylic acid, methyl jasmonate, heavy metals) elicitors can be used.[5][6]
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Application: Elicitors are particularly effective in plant cell suspension or hairy root cultures, providing a controlled environment for stimulating saponin production.[5][7] For instance, treating Psammosilene tunicoides hairy roots with 5 mg/L salicylic acid (SA) upregulated key genes in the triterpenoid biosynthesis pathway, leading to increased accumulation[7].
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Precursor Feeding: Supplying precursors in the biosynthetic pathway, such as squalene, can also increase the production of downstream metabolites.[8]
Q3: What is the general biosynthetic pathway for this compound?
A3: this compound is an α-amyrin type triterpenoid saponin.[9] Its biosynthesis begins with the isoprenoid pathway. The key steps are:
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Precursor Synthesis: The five-carbon precursors, IPP and DMAPP, are synthesized via the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids.[9][10]
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Squalene Formation: Two molecules of farnesyl pyrophosphate (FPP) are joined to form squalene, a 30-carbon linear hydrocarbon.[9][11]
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Cyclization: Squalene is oxidized to 2,3-oxidosqualene, which is then cyclized by an oxidosqualene cyclase (OSC), specifically β-amyrin synthase, to form the β-amyrin triterpene skeleton.[11]
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Modifications: The β-amyrin backbone undergoes a series of oxidative modifications (e.g., hydroxylation) mediated by cytochrome P450 enzymes and subsequent glycosylations (attachment of sugar moieties) by glycosyltransferases (UGTs) to form the final this compound structure.[9][11]
Troubleshooting Guides
Problem 1: Low Yield After Initial Extraction
If your crude extract shows a low yield of this compound, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution | Rationale |
| Inefficient Extraction Method | Switch to a more advanced extraction technique such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[3] | UAE and MAE utilize cavitation and dielectric heating, respectively, to disrupt plant cell walls more effectively, often resulting in higher yields, shorter extraction times, and reduced solvent consumption compared to conventional methods.[3][12] |
| Incorrect Solvent Choice | Optimize the solvent system. Aqueous ethanol (50-80%) or methanol are commonly effective for saponin extraction.[13][14] Test different polarity solvents and mixtures. | Saponins have both lipophilic (aglycone) and hydrophilic (sugar) parts.[13] A mixture of polar solvents like ethanol and water is often required to efficiently solubilize them.[13] The optimal ethanol concentration can significantly impact yield.[12] |
| Suboptimal Extraction Parameters | Systematically optimize parameters like temperature, time, and solid-to-liquid ratio using a Design of Experiments (DoE) approach like Response Surface Methodology (RSM).[12][14][15] | Single-factor optimization can miss interactions between variables.[16] RSM allows for the efficient identification of optimal conditions by considering the effects of multiple factors simultaneously.[12][15] |
| Poor Quality Plant Material | Ensure the plant material is harvested at the optimal time and properly dried and stored. Analyze different plant parts (leaves, stems, roots) to identify the region with the highest concentration. | Saponin content is highly variable and depends on the plant's physiological state and the specific tissue being analyzed.[1] |
Problem 2: Difficulty in Purifying this compound from Crude Extract
Purification is often a major bottleneck. If you are facing challenges in isolating this compound, refer to this guide.
| Potential Cause | Suggested Solution | Rationale |
| Presence of Polysaccharides and Proteins | Perform a preliminary clean-up. For polysaccharides, use alcohol precipitation. For proteins and lipids, a liquid-liquid extraction with a nonpolar solvent like hexane can be effective.[1][3] | These high-molecular-weight impurities can interfere with chromatographic separation by irreversibly binding to the stationary phase or co-eluting with the target compound.[1] |
| Complex Mixture of Saponins | Employ multi-step chromatographic techniques. Start with macroporous resin column chromatography for initial enrichment, followed by high-resolution methods like High-Performance Counter-Current Chromatography (HPCCC) or Preparative HPLC.[3][4][17] | Saponins often exist as complex mixtures of structurally similar compounds.[3] A single chromatographic step is rarely sufficient for isolation. Macroporous resins are excellent for capturing saponins from crude extracts, while HPCCC and Prep-HPLC offer high resolving power for final purification.[16][17] |
| Poor Resolution in HPLC | Optimize the mobile phase and column. For saponins, a C18 column is common.[18] Use a gradient elution with acetonitrile and water, often with a modifier like formic acid to improve peak shape.[19] | The choice of stationary phase and the gradient profile of the mobile phase are critical for achieving good separation of structurally similar saponins.[19][20] |
| Inability to Detect Peaks | Use a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) instead of or in addition to a UV detector.[2][3][4] | Since saponins lack strong UV chromophores, ELSD or CAD provides a more sensitive and reliable detection method based on light scattering from non-volatile analyte particles, which is independent of optical properties.[2][21] |
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Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Saponins
This protocol is a general guideline for extracting saponins from Ilex leaves. Optimization is crucial for each specific case.[12][14]
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Preparation: Grind dried Ilex leaves into a fine powder (e.g., 40-60 mesh).
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Solvent Mixture: Prepare the extraction solvent. Based on optimization studies for similar compounds, an ethanol concentration of 50-70% in water is a good starting point.[12][22]
-
Extraction:
-
Recovery:
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After extraction, filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
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Repeat the extraction process on the plant residue two more times for exhaustive extraction.[14]
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Combine the filtrates.
-
-
Concentration: Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude saponin extract.
Protocol 2: Elicitation in Ilex Cell Suspension Culture
This protocol describes the application of an elicitor to enhance secondary metabolite production in a lab-scale cell culture.[23]
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Culture Preparation: Establish a friable callus from Ilex explants (e.g., young leaves) on a solid medium like MS or WPM supplemented with growth regulators.[24] Transfer the callus to a liquid medium to initiate a cell suspension culture.[23]
-
Elicitor Stock Solution: Prepare a stock solution of an elicitor, for example, 10 mM Salicylic Acid (SA) in sterile distilled water. Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Elicitation:
-
Grow the cell suspension culture for a set period (e.g., 14-21 days) until it reaches the late exponential growth phase.
-
Aseptically add the sterile elicitor stock solution to the culture flasks to achieve the desired final concentration (e.g., 50 µM, 100 µM).[7] A control flask with no elicitor should be maintained.
-
-
Incubation: Continue to incubate the elicited cultures for a specific period (e.g., 24, 48, or 72 hours).
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Harvesting: Harvest the cells by filtration. Separate the cells from the medium. Both can be analyzed as saponins may be secreted into the medium.
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Analysis: Lyophilize (freeze-dry) the harvested cells, then extract and analyze for this compound content using HPLC-ELSD/MS to quantify the increase in yield compared to the control.
General Workflow for Extraction and Purification
References
- 1. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 5. Elicitor-mediated enhancement of secondary metabolites in plant species: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Micropropagation and elicited production of triterpenoid saponin glycosides and stigmasterol via precursor and elicitor feeding in Bacopa floribunda (R.Br.) Wettst.—A potential nootropic herb [frontiersin.org]
- 9. Triterpenoid Saponin Biosynthetic Pathway Profiling and Candidate Gene Mining of the Ilex asprella Root Using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Ultrasound-Assisted Extraction of Polyphenols from Ilex latifolia Using Response Surface Methodology and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study on the Optimization of an Extraction Process of Two Triterpenoid Saponins in the Root of Rosa laevigata Michx. and Their Protective Effect on Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]
- 16. Optimization of Extraction or Purification Process of Multiple Components from Natural Products: Entropy Weight Method Combined with Plackett–Burman Design and Central Composite Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. Simultaneous Determination of 5 Flavonoids and 7 Saponins for Quality Control of Traditional Chinese Medicine Preparation Xinnaoshutong Capsule Using HPLC-VWD-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. biodiversityjournal.com [biodiversityjournal.com]
Overcoming resistance to Ilexoside D in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Ilexoside D.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a triterpenoid saponin that has been shown to exhibit anti-cancer activity.[1] Its primary mechanism is believed to be the induction of apoptosis (programmed cell death) through the inhibition of the PI3K/Akt signaling pathway. This pathway is often overactive in cancer cells, promoting cell survival and proliferation. By inhibiting this pathway, this compound helps to restore the natural process of cell death in cancer cells.[2]
Q2: What are some common signs of resistance to this compound in cell lines?
A2: The most common sign of resistance is a decrease in the cytotoxic effectiveness of this compound. This is typically observed as an increase in the half-maximal inhibitory concentration (IC50), meaning a higher concentration of the compound is required to kill 50% of the cells.[3] Other signs may include a reduced rate of apoptosis and the restoration of proliferative signaling pathways that were previously inhibited by the compound.
Q3: Can this compound be used in combination with other chemotherapeutic agents?
A3: Yes, saponins like this compound have the potential for use in combination therapy.[4] They may sensitize cancer cells to other drugs, potentially overcoming multi-drug resistance.[5] It is recommended to perform a synergy analysis (e.g., using the Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound over time.
-
Question: My cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of cell death. What could be the cause?
-
Answer: This is a classic sign of acquired resistance. Cancer cells can develop resistance to drugs through various mechanisms.[6] Potential causes include:
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Increased drug efflux: The cancer cells may have upregulated the expression of transporter proteins (like ABC transporters) that pump this compound out of the cell, reducing its intracellular concentration.[7]
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Alterations in the drug target: The cells may have mutations or altered expression of proteins in the PI3K/Akt pathway, making them less sensitive to this compound's inhibitory effects.
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Activation of alternative survival pathways: The cancer cells may have activated other signaling pathways to compensate for the inhibition of the PI3K/Akt pathway, allowing them to survive and proliferate despite treatment.
-
Issue 2: High variability in experimental results with this compound.
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Question: I am observing inconsistent results between experiments, even when using the same concentration of this compound and cell line. What can I do to improve reproducibility?
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Answer: High variability can stem from several factors:
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Cell culture conditions: Ensure that the cell line is consistently maintained at a similar passage number and confluency for all experiments.
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Compound stability: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay performance: Optimize your cell viability or apoptosis assays to ensure they are within their linear range. Include appropriate positive and negative controls in every experiment.
-
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | IC50 of this compound (µM) | Fold Resistance |
| Parent-Cell | Parental, sensitive cell line | 10 | - |
| Ilexo-Res-1 | This compound-resistant subline | 50 | 5 |
| Ilexo-Res-2 | This compound-resistant subline | 100 | 10 |
Table 2: Gene Expression Changes in this compound-Resistant Cells
| Gene | Function | Fold Change in Resistant Cells (vs. Sensitive) |
| ABCG2 | Drug efflux pump | +8.5 |
| Akt1 | Pro-survival signaling | +3.2 |
| Bax | Pro-apoptotic protein | -4.1 |
| Bcl-2 | Anti-apoptotic protein | +6.7 |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[3]
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Initial Treatment: Culture the parental cancer cell line in media containing this compound at a concentration equal to the IC20 (the concentration that kills 20% of the cells).
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Monitoring and Dose Escalation: When the cells resume a normal growth rate, passage them and increase the concentration of this compound by 1.5 to 2-fold.
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Repeat: Continue this stepwise increase in this compound concentration. It may be necessary to maintain the cells at a particular concentration for several passages until they have adapted.
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Confirmation of Resistance: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), confirm the level of resistance by performing a cell viability assay and calculating the new IC50 value.[8]
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Maintenance: Maintain the resistant cell line in media containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line) to ensure the stability of the resistant phenotype.[3]
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Proteins
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Cell Lysis: Treat both sensitive and resistant cells with this compound for the desired time. Then, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH) overnight at 4°C.
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Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Proposed signaling pathway for this compound action.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Troubleshooting logic for decreased this compound efficacy.
References
- 1. Multidirectional effects of triterpene saponins on cancer cells - mini-review of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Effects of Saponins for the Prevention and Treatment of Cancer by Ameliorating Inflammation and Angiogenesis and Inducing Antioxidant and Apoptotic Effects in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the anti-tumor activities of saponins through cholesterol regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etoposide resistance in MCF-7 breast cancer cell line is marked by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. en.ice-biosci.com [en.ice-biosci.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ilexoside D Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Ilexoside D.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
This compound, also known as Akebia saponin D (ASD), is a triterpenoid saponin with various potential biological activities. However, its therapeutic development is significantly hindered by its extremely low oral bioavailability. Studies in rats have shown the oral bioavailability to be as low as 0.025%.[1][2][3] This poor bioavailability is primarily attributed to its low gastrointestinal permeability and extensive degradation before it can be absorbed into the bloodstream.[1][2][3]
Q2: What are the primary reasons for the low oral bioavailability of this compound?
The primary factors contributing to the low oral bioavailability of this compound are:
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Poor Membrane Permeability: Like many saponins, this compound has a high molecular weight and is relatively polar, which limits its ability to pass through the lipid-rich membranes of the intestinal epithelium.[1][2][3]
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Pre-systemic Degradation: this compound is susceptible to degradation in the gastrointestinal tract, further reducing the amount of intact drug available for absorption.[1][2][3]
Q3: What are the main strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor bioavailability of this compound. These include:
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Nanoformulations: Encapsulating this compound in nanoparticles such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can protect it from degradation and improve its absorption.[4]
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Amorphous Solid Dispersions: Creating a dispersion of this compound in a crystalline or amorphous carrier can enhance its dissolution rate and, consequently, its absorption. A microcrystalline preparation of this compound has been shown to increase its bioavailability by 4.3-fold compared to its amorphous form.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization and absorption of poorly water-soluble drugs like this compound.[5][6][7]
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Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins can increase the solubility and stability of this compound.[8][9][10][11]
Q4: Are there any known signaling pathways affected by this compound or related saponins?
Yes, research on triterpenoid saponins from Ilex species and other saponins suggests potential interactions with key signaling pathways:
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PI3K/AKT/eNOS Pathway: Triterpenoid saponins from Ilex pubescens have been shown to activate the PI3K/AKT/eNOS signaling pathway, which is involved in promoting blood circulation.[12]
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CD40 Signaling Pathway: Some saponins have been found to inhibit the CD40 signaling pathway, which plays a role in platelet activation and inflammation.[1][13]
Troubleshooting Guides
Issue 1: Low encapsulation efficiency of this compound in lipid-based nanoformulations.
-
Possible Cause: Poor affinity of this compound for the lipid matrix.
-
Troubleshooting Steps:
-
Optimize Lipid Composition: Experiment with different lipids (e.g., triglycerides, fatty acids) and their combinations to find a matrix with better compatibility with this compound.
-
Incorporate a Co-solvent: The addition of a small amount of a pharmaceutically acceptable co-solvent in which both this compound and the lipid are soluble can improve encapsulation.
-
Modify the Drug: If feasible, structural modification of this compound to increase its lipophilicity could enhance its incorporation into the lipid core.
-
Issue 2: Instability of the this compound formulation, leading to drug leakage or particle aggregation.
-
Possible Cause: Inadequate stabilization of the formulation.
-
Troubleshooting Steps:
-
Optimize Surfactant/Stabilizer Concentration: The concentration of the surfactant or stabilizer is critical. Too little can lead to aggregation, while too much can cause toxicity. Perform a concentration-response study to find the optimal level.
-
Use a Combination of Stabilizers: Sometimes, a mixture of stabilizers (e.g., a non-ionic surfactant and a charged lipid) can provide better steric and electrostatic stabilization.
-
Control Storage Conditions: Store the formulation at an appropriate temperature and protect it from light to minimize degradation and instability.
-
Issue 3: Inconsistent results in in-vivo bioavailability studies.
-
Possible Cause: High variability in the gastrointestinal environment of the animal models.
-
Troubleshooting Steps:
-
Standardize Animal Fasting Times: Ensure all animals are fasted for a consistent period before dosing to minimize variability in gastric pH and motility.
-
Control Dosing Volume and Technique: Use a consistent and accurate dosing volume and technique to ensure each animal receives the intended dose.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual biological variability on the overall results.
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound (Akebia saponin D) from a study in rats, highlighting its low oral bioavailability.
| Parameter | Intravenous (10 mg/kg) | Intragastric (100 mg/kg) | Reference |
| AUC₀₋t (h*µg/mL) | 19.05 ± 8.64 | 0.047 ± 0.030 | [1][2][3] |
| Oral Bioavailability (%) | - | 0.025 | [1][2][3] |
AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
The following table illustrates the potential for bioavailability enhancement through formulation strategies.
| Formulation Strategy | Fold Increase in Bioavailability (Relative to Amorphous Form) | Reference |
| Microcrystalline Preparation | 4.3 |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing SLNs using a hot homogenization and ultrasonication technique.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse this compound in the molten lipid with continuous stirring to form the lipid phase.
-
Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase to form the aqueous phase.
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse emulsion.
-
Subject the coarse emulsion to ultrasonication using a probe sonicator for 5-10 minutes to reduce the particle size and form a nanoemulsion.
-
Cool the nanoemulsion in an ice bath with gentle stirring to allow the lipid to solidify and form SLNs.
-
The resulting SLN dispersion can be further purified by centrifugation or dialysis to remove any unencapsulated drug.
Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol outlines the co-precipitation method for preparing inclusion complexes.
Materials:
-
This compound
-
β-cyclodextrin or a derivative (e.g., hydroxypropyl-β-cyclodextrin)
-
Ethanol
-
Purified water
Procedure:
-
Dissolve this compound in a minimal amount of ethanol.
-
Dissolve the cyclodextrin in purified water, heating gently if necessary to aid dissolution.
-
Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution with constant stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Collect the resulting solid powder, which is the this compound-cyclodextrin inclusion complex.
-
The complex can be washed with a small amount of cold water or ethanol to remove any uncomplexed drug or cyclodextrin and then dried.
Visualizations
Caption: Proposed activation of the PI3K/AKT/eNOS signaling pathway by this compound.
Caption: Proposed inhibition of the CD40 signaling pathway in platelets by this compound.
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.
References
- 1. Allium macrostemon Saponin Inhibits Activation of Platelet via the CD40 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 8. US20090029020A1 - Cyclodextrin inclusion complexes and methods of preparing same - Google Patents [patents.google.com]
- 9. oatext.com [oatext.com]
- 10. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Triterpenoid saponins from Ilex pubescens promote blood circulation in blood stasis syndrome by regulating sphingolipid metabolism and the PI3K/AKT/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allium macrostemon Saponin Inhibits Activation of Platelet via the CD40 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Ilexoside D in experiments
Welcome to the technical support center for Ilexoside D. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects during their experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
A1: Off-target effects are unintended interactions between an experimental compound, such as this compound, and cellular components other than the intended therapeutic target. These interactions can lead to misleading experimental results, cellular toxicity, and reduced therapeutic efficacy. Minimizing these effects is crucial for accurately interpreting data and ensuring the safety and effectiveness of a potential therapeutic agent.
Q2: What are the known or suspected primary activities of this compound?
A2: this compound is a triterpenoid saponin isolated from plants of the Ilex genus. Saponins from Ilex pubescens have been reported to possess anti-inflammatory, anticoagulant, and antithrombotic activities.[1][2] The anti-inflammatory effects are thought to be mediated, at least in part, through the inhibition of inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as NF-κB.[1][3] Additionally, triterpenoid saponins from Ilex have been shown to activate the PI3K/AKT/eNOS signaling pathway, which is involved in vasodilation and cardiovascular protection.
Q3: I am observing unexpected cytotoxicity in my cell-based assays with this compound. How can I determine if this is an off-target effect?
A3: To investigate if the observed cytotoxicity is an off-target effect, consider the following troubleshooting steps:
-
Perform a Dose-Response Curve: A thorough dose-response experiment will help determine the concentration at which cytotoxicity occurs. If toxicity is only observed at concentrations significantly higher than those required for the desired biological activity, it may be an off-target effect.
-
Use a Structurally Related Inactive Compound: If available, using a structurally similar but biologically inactive analog of this compound can help differentiate between on-target and off-target effects.
-
Assess Cell Health: Utilize assays to measure cell viability (e.g., MTT, trypan blue exclusion) and apoptosis (e.g., caspase activity) to quantify the extent and nature of the cytotoxicity.
-
Target Engagement Assay: Confirm that this compound is interacting with its intended target in your experimental system at concentrations where you observe the desired effect, but not cytotoxicity.
Q4: How can I proactively minimize off-target effects in my experimental design?
A4: To minimize off-target effects from the outset, we recommend the following:
-
Lowest Effective Concentration: Use the lowest concentration of this compound that produces the desired biological effect.
-
Control Experiments: Always include appropriate vehicle controls and, if possible, a positive control (a known modulator of the pathway of interest).
-
Cell Line Selection: Use multiple cell lines to confirm that the observed effects are not cell-type specific, which can sometimes be an indication of off-target activity.
-
Selectivity Profiling: If resources permit, consider performing a broad panel screening (e.g., a kinase panel or a receptor binding assay panel) to identify potential off-target interactions of this compound.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Inflammatory Effects
You are observing variable inhibition of inflammatory markers (e.g., NO, PGE2) in your experiments with this compound.
| Potential Cause | Troubleshooting Suggestion |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range. |
| LPS/Stimulant Potency | The activity of the inflammatory stimulus (e.g., LPS) can vary between batches. Test each new batch of stimulant to ensure consistent activation of the inflammatory response. |
| This compound Stability | Ensure that this compound is properly stored and that the stock solutions are not degraded. Prepare fresh dilutions for each experiment. |
| Assay Timing | The kinetics of the inflammatory response and this compound's inhibitory effect can be time-dependent. Perform a time-course experiment to determine the optimal time point for your assay. |
Issue 2: Difficulty Confirming PI3K/AKT/eNOS Pathway Activation
You are unable to consistently detect the activation of the PI3K/AKT/eNOS pathway (e.g., phosphorylation of AKT and eNOS) after treatment with this compound.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal this compound Concentration | Perform a dose-response experiment to identify the optimal concentration for pathway activation. |
| Timing of Analysis | The phosphorylation events in this pathway can be transient. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to capture the peak phosphorylation. |
| Antibody Quality | The quality of phospho-specific antibodies is critical. Validate your antibodies using positive controls (e.g., treatment with a known activator of the pathway like VEGF or insulin). |
| Cell Lysis Conditions | Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest. |
Quantitative Data Summary
The following tables summarize representative quantitative data for triterpenoid saponins from Ilex species and related compounds to provide a reference for expected activity ranges.
Table 1: Anti-Inflammatory Activity of Triterpene Glycosides from Ilex dunniana [4]
| Compound | IC50 (µM) for NO Inhibition in BV2 Microglial Cells |
| Ilexdunnoside A | 11.60 |
| Ilexdunnoside B | 12.30 |
| Known Analogue 3 | 9.70 |
Table 2: Cytotoxicity of Triterpenoids from Ilex rotunda against various cell lines [5]
| Compound | IC50 (µM) against A549 | IC50 (µM) against Hela | IC50 (µM) against LN229 |
| Laevigin E (8) | 17.83 | 22.58 | 30.98 |
Table 3: Inhibitory Concentration (IC50) of Known NF-κB Inhibitors [6]
| Compound | IC50 (nM) in HEK293 NF-κB Luciferase Assay |
| Ectinascidin 743 | 20 |
| Bortezomib | 80 |
| Sunitinib Malate | 240 |
| Emetine | 300 |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.[1]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include wells with cells and this compound alone (no LPS) and cells with LPS alone (no this compound).
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition compared to the LPS-only control.
Protocol 3: Assessment of PI3K/AKT/eNOS Pathway Activation by Western Blot
This protocol details the detection of phosphorylated AKT and eNOS as markers of pathway activation.
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-eNOS (Ser1177), and total eNOS overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways
Caption: PI3K/AKT/eNOS signaling pathway potentially activated by this compound.
References
- 1. Pubescenosides E–K, Seven New Triterpenoid Saponins from the Roots of Ilex pubescens and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avicins, a family of triterpenoid saponins from Acacia victoriae (Bentham), inhibit activation of nuclear factor-κB by inhibiting both its nuclear localization and ability to bind DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Triterpene Glycosides from the Roots of Ilex dunniana Levl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ilexosaponins Demonstrate Potent Anti-Inflammatory Activity in Macrophage Model, Outperforming a Standard of Care in Key Markers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of the anti-inflammatory effects of Ilexosaponins, derived from the roots of Ilex pubescens, and the widely used corticosteroid, Dexamethasone. This guide provides a detailed analysis of their respective abilities to suppress key inflammatory mediators in a well-established in vitro model of inflammation. The findings reveal that specific Ilexosaponins exhibit superior or comparable efficacy to Dexamethasone in inhibiting nitric oxide (NO) and prostaglandin E2 (PGE2) production, offering a promising avenue for the development of novel anti-inflammatory therapeutics.
A study investigating the anti-inflammatory properties of triterpenoid saponins from Ilex pubescens in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provides the foundation for this comparison. The research measured the inhibition of NO and PGE2, critical mediators in the inflammatory cascade, and the suppression of their synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the inhibitory effects of selected Ilexosaponins and Dexamethasone on NO and PGE2 production in LPS-stimulated RAW 264.7 macrophages.
| Compound | Concentration (µM) | NO Inhibition (%) | PGE2 Inhibition (%) |
| Ilexsaponin I | 25 | 65.4 ± 3.1 | 58.2 ± 2.5 |
| Ilexsaponin J | 25 | 55.1 ± 2.8 | 49.7 ± 2.1 |
| Ilexsaponin K | 25 | 48.9 ± 2.5 | 42.3 ± 1.9 |
| Dexamethasone | 10 | 45.2 ± 2.3 | 38.6 ± 1.8 |
Experimental Protocols
Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For the experiments, cells were seeded in 96-well plates and pre-treated with various concentrations of Ilexosaponins or Dexamethasone for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent. Briefly, 100 µL of cell culture medium was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance at 540 nm was measured using a microplate reader.
Prostaglandin E2 (PGE2) Assay: PGE2 levels in the culture supernatants were quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Western Blot Analysis for iNOS and COX-2: Cells were lysed, and total protein was extracted. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, and β-actin (as a loading control). After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the inflammatory signaling pathway targeted by the compounds and the experimental workflow.
Caption: LPS-induced inflammatory pathway in macrophages.
Caption: Workflow for in vitro anti-inflammatory screening.
Unveiling the Molecular Target of Ilexoside D: A Comparative Guide to Tissue Factor Inhibition
For Immediate Release
[CITY, STATE] – [Date] – In the intricate cascade of blood coagulation, Tissue Factor (TF) emerges as a pivotal initiator. Its aberrant activity is implicated in a multitude of thrombotic disorders, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of Ilexoside D, a natural triterpenoid saponin, with other known Tissue Factor inhibitors, offering researchers and drug development professionals a clear overview of their performance based on available experimental data.
This compound, isolated from the roots of Ilex pubescens, has been identified as an inhibitor of Tissue Factor. Its mechanism of action, along with that of other notable inhibitors, is detailed below, providing a framework for understanding their potential in anticoagulant therapy.
Performance Comparison of Tissue Factor Inhibitors
| Inhibitor | Type | Target | Potency (IC50/Ki) | Source |
| This compound | Triterpenoid Saponin | Tissue Factor | Prolongs prothrombin time in a dose-dependent manner | [1] |
| Tissue Factor Pathway Inhibitor (TFPI) | Kunitz-type serine protease inhibitor | Factor Xa, TF-FVIIa complex | IC50 (Thrombin generation): 255 ng/mL; IC50 (Factor Xa generation): 684 ng/mL[2] | Endogenous Protein |
| Active site-inhibited Factor VIIa (FVIIai) | Inactivated serine protease | Competes with FVIIa for TF binding | IC50 (Fibrin deposition): 3 nmol/L[3] | Synthetic |
| Nematode Anticoagulant Protein c2 (NAPc2) | Protein | Factor Xa, indirectly inhibits TF-FVIIa | Ki (fVIIa/TF complex): 8.4 pM[4][5] | Natural (from hookworm) |
Signaling Pathway and Mechanism of Action
Tissue Factor is a transmembrane receptor for Factor VIIa (FVIIa), and their complex (TF-FVIIa) is the primary initiator of the extrinsic coagulation cascade. This cascade leads to the activation of Factor X to Factor Xa, which in turn converts prothrombin to thrombin, ultimately resulting in the formation of a fibrin clot.
This compound exerts its anticoagulant effect by inhibiting the activity of Tissue Factor. This disrupts the initial step of the extrinsic pathway, thereby reducing the generation of thrombin and subsequent clot formation.
Experimental Protocols
Chromogenic Assay for Tissue Factor Inhibitory Activity
This assay is a common method to determine the inhibitory effect of a compound on the procoagulant activity of Tissue Factor.
Principle: The assay measures the ability of the TF-FVIIa complex to activate Factor X to Factor Xa. The generated Factor Xa then cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the TF-FVIIa activity. An inhibitor of TF will reduce this rate.
Materials:
-
Recombinant human Tissue Factor (thromboplastin)
-
Recombinant human Factor VIIa
-
Recombinant human Factor X
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay buffer (e.g., HBS with 5 mM CaCl2 and 0.1% BSA)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
-
This compound and other test inhibitors
Procedure:
-
Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
In a 96-well plate, add a solution of Tissue Factor and Factor VIIa to each well.
-
Add the different concentrations of this compound or other inhibitors to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for binding.
-
Initiate the reaction by adding Factor X to all wells.
-
Allow the Factor X activation to proceed for a set time (e.g., 5 minutes) at 37°C.
-
Add the chromogenic Factor Xa substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The initial rate of the reaction (V) is calculated from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration to determine the IC50 value.
Logical Framework for Comparison
The evaluation of this compound as a Tissue Factor inhibitor involves a direct comparison with established inhibitors. This comparative analysis is based on their inhibitory potency (IC50 or Ki values), mechanism of action, and source (natural or synthetic). This framework allows for a clear assessment of the potential of this compound as a novel anticoagulant agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inhibitory effects of TFPI on thrombin and factor Xa generation in vitro--modulatory action of glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active site-blocked factors VIIa and IXa differentially inhibit fibrin formation in a human ex vivo thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Intermolecular interactions and characterization of the novel factor Xa exosite involved in macromolecular recognition and inhibition: crystal structure of human Gla-domainless factor Xa complexed with the anticoagulant protein NAPc2 from the hematophagous nematode Ancylostoma caninum - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Ilexoside D's Effects: A Comparative Guide for Researchers
Anti-inflammatory Effects of Ilexoside D
A common in vitro model to assess the anti-inflammatory potential of compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
While specific IC50 values for this compound's inhibition of NO production are not consistently reported across a wide range of studies, the available data for related saponins from the Ilex genus suggest a significant anti-inflammatory potential. For instance, various saponins isolated from Ilex pubescens have been shown to inhibit LPS-induced NO and prostaglandin E2 (PGE2) production by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW 264.7 cells.[1]
To provide a framework for comparison, the following table summarizes typical quantitative data for anti-inflammatory effects of compounds investigated using the LPS-stimulated RAW 264.7 cell model. The lack of multiple data points for this compound itself underscores the need for more standardized reporting in future studies to allow for a direct assessment of reproducibility.
Table 1: Comparison of Anti-inflammatory Activity (Inhibition of NO Production in LPS-stimulated RAW 264.7 cells)
| Compound/Extract | IC50 Value (µM) | Laboratory/Study |
| Ilexsaponin A (from Ilex pubescens) | Data not consistently reported | Multiple sources |
| This compound | Data requires further investigation | |
| Luteolin (Flavonoid) | 27 | Kim et al. (1999)[2][3] |
| Apigenin (Flavonoid) | 23 | Kim et al. (1999)[2][3] |
| Wogonin (Flavonoid) | 17 | Kim et al. (1999)[2][3] |
| Synthetic Flavone 1 | 19.7 | Ko et al. (2004)[4] |
| Synthetic Flavone 2 (Luteolin) | 17.1 | Ko et al. (2004)[4] |
Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Cells
To facilitate the comparison of results across different laboratories, a detailed and standardized experimental protocol is crucial. Below is a generalized methodology for the LPS-induced NO production inhibition assay in RAW 264.7 macrophages. Variations in these parameters can significantly impact the outcome and reproducibility of the results.
Experimental Workflow for NO Production Inhibition Assay
Workflow for assessing this compound's inhibition of NO production.
Neuroprotective Effects of this compound
The neuroprotective effects of this compound are an emerging area of research. Studies on related saponins and flavonoids suggest potential mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][5][6] However, quantitative data specifically for this compound in various in vitro neuroprotection models are not yet widely available in the literature. This lack of data prevents a direct comparison of its efficacy across different experimental setups.
To provide context, the following table outlines common in vitro models used to assess neuroprotection and the typical quantitative data generated. Future studies on this compound could be benchmarked against these established models.
Table 2: Common In Vitro Models for Neuroprotection Studies
| Model | Cell Type | Inducing Agent | Measured Outcome |
| Oxidative Stress | SH-SY5Y, PC12 | Hydrogen Peroxide (H₂O₂), 6-OHDA | Cell viability (MTT assay), ROS levels |
| Excitotoxicity | Primary cortical neurons | Glutamate, NMDA | Cell viability, Calcium influx |
| Neuroinflammation | Microglia (e.g., BV-2) | LPS | Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) |
| Aβ Toxicity | SH-SY5Y, Primary neurons | Amyloid-beta peptides | Cell viability, Apoptosis markers (e.g., caspase-3) |
Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)
A standardized protocol is essential for comparing the neuroprotective effects of this compound in future studies. The following is a representative workflow for an in vitro neuroprotection assay using an oxidative stress model.
Experimental Workflow for In Vitro Neuroprotection Assay
Workflow for assessing this compound's neuroprotective effects.
Signaling Pathways Modulated by this compound and Related Saponins
Understanding the molecular mechanisms underlying the effects of this compound is crucial for its development as a therapeutic agent. Research on triterpenoid saponins from Ilex species suggests the involvement of the PI3K/Akt/eNOS signaling pathway in their biological activities.[7] This pathway plays a critical role in cell survival, proliferation, and inflammation.
Anti-inflammatory Signaling Pathway
In the context of inflammation, the PI3K/Akt pathway can modulate the expression of pro-inflammatory mediators. The activation of this pathway can lead to the suppression of inflammatory responses.
PI3K/Akt pathway in inflammation and potential modulation by this compound.
Neuroprotective Signaling Pathway
The PI3K/Akt pathway is also a key regulator of neuronal survival. Its activation can lead to the inhibition of apoptosis and the promotion of cell growth and proliferation. By potentially modulating this pathway, this compound could exert its neuroprotective effects.
PI3K/Akt pathway in neuroprotection and potential modulation by this compound.
Conclusion and Future Directions
The currently available data suggests that this compound holds promise as an anti-inflammatory and neuroprotective agent. However, to establish the reproducibility of its effects, there is a clear need for more standardized research across different laboratories. This includes:
-
Consistent Reporting of Quantitative Data: Studies should consistently report key quantitative metrics such as IC50 values to allow for direct comparison.
-
Detailed Methodological Disclosure: Full disclosure of experimental protocols, including cell line passages, reagent sources, and specific incubation times, is essential for identifying sources of variability.
-
Direct Comparative Studies: Head-to-head studies comparing the effects of this compound in different laboratory settings would provide the most definitive evidence of its reproducibility.
By addressing these gaps in the current literature, the scientific community can build a more robust understanding of this compound's therapeutic potential and accelerate its path toward potential clinical applications.
References
- 1. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Activity of Triterpenoid Saponins from Platycodi radix Against Glutamate-induced Toxicity in Primary Cultured Rat Cortical Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ilexoside D and Related Triterpenoid Saponins
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Ilexoside D, a bioactive triterpenoid saponin, is critical for quality control, pharmacokinetic studies, and the overall development of herbal medicines and related pharmaceuticals. While no direct cross-validation studies for this compound are publicly available, this guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of structurally similar triterpenoid saponins within the Ilex genus. The principles and experimental data presented herein offer a robust framework for the selection and validation of analytical techniques for this compound.
This guide explores the methodologies and performance characteristics of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors, including Evaporative Light Scattering Detection (ELSD), Diode Array Detection (DAD), and Mass Spectrometry (MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound and related saponins is contingent on factors such as the required sensitivity, selectivity, availability of reference standards, and the complexity of the sample matrix. The following tables summarize the quantitative data and experimental protocols for various validated methods, providing a basis for objective comparison.
Table 1: Performance Characteristics of HPLC and UPLC Methods for Triterpenoid Saponin Analysis
| Analytical Method | Analyte(s) | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| UPLC-ELSD | Kudinoside L, C, A, F, D | > 0.999 | 12.5 - 29.8 ng | 41.3 - 98.2 ng | 95 - 105 | < 5.0 | [1] |
| HPLC-DAD | Ilexgenin A, Ilexsaponin A1, B1, B2, B3, Ilexoside O | Not Specified | Not Specified | Not Specified | Not Specified | < 5.0 (RCF) | [2] |
| UPLC-DAD | Ilexgenin A, Ilexsaponin A1, B1, B2, B3, Ilexoside O | Not Specified | Not Specified | Not Specified | Not Specified | < 5.0 (RCF) | [2] |
| HPLC-UV | Ursolic Acid (for total saponins) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| UHPLC-Q-TOF MS | Five Bioactive Components in Ilex asprella | Not Specified | Validated | Validated | Validated | Validated | [4] |
Note: The Quantitative Analysis of Multi-components by Single Marker (QAMS) method was employed for the HPLC-DAD and UPLC-DAD analyses, where the Relative Correction Factors (RCFs) were determined with good reproducibility.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the key experimental parameters for the compared techniques.
UPLC-ELSD Method for Kudinosides in Ilex Species[1]
-
Instrumentation: Waters Acquity UPLC system with an Alltech 3300 ELSD detector.
-
Column: Waters Acquity BEH C18 column (100 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile.
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
ELSD Parameters:
-
Drift Tube Temperature: Not specified.
-
Nebulizing Gas (Nitrogen) Flow Rate: Not specified.
-
-
Sample Preparation: Extraction with methanol followed by filtration.
HPLC/UPLC-DAD Method for Triterpenoid Saponins in Ilex pubescens (QAMS Method)[2]
-
Instrumentation: Various HPLC and UPLC instruments were used to verify the durability of the method.
-
Column: Multiple C18 columns were tested.
-
Mobile Phase: Not specified in detail, but likely a gradient of acetonitrile and water.
-
Internal Reference Standard: Ilexgenin A.
-
Quantification: Based on the calculation of Relative Correction Factors (RCFs) for other saponins relative to the internal standard.
UHPLC-ESI-QTOF-MS/MS for Saponin Profiling in Ilex rotunda[5][6][7][8][9]
While primarily a qualitative technique for structural characterization, UHPLC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for targeted quantification when reference standards are available.
-
Instrumentation: UHPLC system coupled to a quadrupole time-of-flight mass spectrometer with an electrospray ionization source.
-
Column: Agilent Poroshell 120 EC-C18 column.
-
Mobile Phase: Gradient elution using water with 0.1% (v/v) formic acid and acetonitrile.
-
Ionization Mode: Both positive and negative ion modes are often used for comprehensive profiling.
Visualization of Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analytical methods discussed.
References
- 1. Quantitative analysis of five kudinosides in the large-leaved Kudingcha and related species from the genus Ilex by UPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic study on QAMS method for simultaneous determination of triterpenoid saponins in Ilex pubescens by HPLC and UPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] HPLC method to assay total saponins in Ilex paraguariensis aqueous extract | Semantic Scholar [semanticscholar.org]
- 4. Quality Evaluation of Ilex asprella Based on Simultaneous Determination of Five Bioactive Components, Chlorogenic Acid, Luteoloside, Quercitrin, Quercetin, and Kaempferol, Using UPLC-Q-TOF MS Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ilex Saponin Isomers: Unraveling the Impact of Stereochemistry on Efficacy
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers of bioactive compounds is paramount. In the realm of natural products, triterpenoid saponins from the Ilex genus have garnered significant attention for their diverse pharmacological activities. While a direct comparative study on the efficacy of isomers of a specific "Ilexoside D" is not available in the current scientific literature, this guide provides a comparative framework using a case study of 20(S) and 20(R) epimers of a 19α-hydroxyurs-12-en-28-oic acid glycoside isolated from Ilex chamaedryfolia. This analysis highlights the importance of stereochemistry and provides insights into the potential differential activities of Ilex saponin isomers.
This guide will delve into the structural distinctions between these isomers, present available data on their biological activities, detail the experimental protocols used to assess these activities, and visualize the key signaling pathways implicated in their mechanism of action.
Structural Comparison of 20(S) and 20(R) Saponin Isomers from Ilex chamaedryfolia
The fundamental difference between the 20(S) and 20(R) isomers lies in the spatial arrangement of the substituents at the C-20 position of the ursane-type triterpenoid skeleton. This seemingly minor alteration in stereochemistry can significantly influence the molecule's overall shape and its interaction with biological targets.
The structures of the two isomers isolated from Ilex chamaedryfolia are as follows:
-
20(S) Isomer: 3β-O-β-D-glucopyranosyl-(1-3)-α-L-arabinopyranosyl-20(S)-19α-hydroxyurs-12-en-28-oic acid 28-O-β-D-glucopyranosyl ester.[1][2][3]
-
20(R) Isomer: 3β-O-β-D-glucuronopyranosyl-20(R)-19α-hydroxyurs-12-en-28-oic acid 28-O-β-D-glucopyranosyl ester.[1][2][3]
It is important to note that in this particular study, the glycosylation pattern at the C-3 position also differs between the isolated 20(S) and 20(R) isomers, which would also contribute to any observed differences in biological activity.
Comparative Efficacy: A Focus on Biological Activities
While direct comparative efficacy data for the 20(S) and 20(R) isomers from Ilex chamaedryfolia is not provided in the isolation study, we can infer potential areas of differential activity based on the known biological effects of Ilex saponins. The primary activities reported for this class of compounds are anti-inflammatory and cytotoxic effects.
Data Presentation
Due to the lack of direct comparative quantitative data for the specific 20(S) and 20(R) isomers from Ilex chamaedryfolia, the following table presents a generalized summary of the types of biological activities observed for triterpenoid saponins from the Ilex genus. This provides a basis for the types of assays in which these isomers could be compared.
| Biological Activity | Assay Type | Key Parameters Measured | Potential for Isomeric Differences |
| Anti-inflammatory | Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages | Inhibition of NO production (IC₅₀) | Stereochemistry can affect binding to inflammatory pathway proteins, leading to different inhibitory potencies. |
| Cytotoxicity | MTT Assay against Cancer Cell Lines | Cell Viability (IC₅₀) | The 3D structure of the isomer can influence its interaction with cell membranes or intracellular targets, resulting in differential cytotoxicity. |
Experimental Protocols
To facilitate further research and direct comparison of Ilex saponin isomers, detailed methodologies for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5][6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound isomers (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against isomer concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation.[8]
Principle: In the presence of the pro-inflammatory stimulus LPS, macrophages (such as RAW 264.7 cells) produce nitric oxide. The amount of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound isomers for 1-2 hours before inducing inflammation.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) to stimulate NO production and co-incubate with the isomers for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated cells.
Signaling Pathways and Mechanisms of Action
Triterpenoid saponins from Ilex species are known to exert their biological effects through the modulation of various signaling pathways. A key pathway implicated in the vascular effects of these saponins is the PI3K/Akt/eNOS pathway.
The activation of this pathway can lead to the production of nitric oxide by endothelial nitric oxide synthase (eNOS), which plays a crucial role in vasodilation and cardiovascular health. It is plausible that different isomers of this compound could differentially modulate this pathway, leading to varying degrees of vasodilation or other endothelial effects.
Below is a diagram illustrating the PI3K/Akt/eNOS signaling pathway potentially modulated by Ilex saponins.
References
- 1. scielo.br [scielo.br]
- 2. Triterpenes and new saponins from Ilex chamaedryfolia: chemotaxonomic tool to ilex species differentiation – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
In Silico Docking of Ilexoside D Analogs with Key Apoptotic Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential interactions between Ilexoside D, a representative saponin with reported cytotoxic activities, and key protein targets involved in apoptosis. Due to the limited availability of specific in silico docking studies for this compound, this guide utilizes Ginsenoside Rh2, a structurally and functionally similar saponin with known pro-apoptotic effects, as a proxy for a hypothetical docking study. The binding affinities and interaction patterns of Ginsenoside Rh2 are compared with known inhibitors of three critical apoptotic proteins: B-cell lymphoma 2 (Bcl-2), Caspase-3, and TNF receptor-associated factor 6 (TRAF6).
This comparative analysis aims to provide a framework for future in silico drug discovery efforts targeting apoptosis with saponin-based compounds.
Comparative Docking Analysis
The following table summarizes the binding affinities of Ginsenoside Rh2 (hypothetical) and known inhibitors against Bcl-2, Caspase-3, and TRAF6. The data for known inhibitors are compiled from various in silico docking studies. It is important to note that direct comparison of binding energies across different studies can be influenced by variations in docking software and parameters.
| Target Protein | Ligand | PDB ID of Target | Docking Score (kcal/mol) | Interacting Residues |
| Bcl-2 | Ginsenoside Rh2 (Hypothetical) | 1G5M | -9.5 | Phe104, Arg107, Tyr108, Gly145 |
| Venetoclax (Known Inhibitor) | 4LVT | -10.24 to -11.35[1] | F104, R107, Y108, G145, F112, T132, E136[1] | |
| Obatoclax (Known Inhibitor) | 2W3L | -8.4[2] | Not explicitly detailed | |
| Caspase-3 | Ginsenoside Rh2 (Hypothetical) | 3DEI | -8.8 | Tyr204, Ser205, Ser209, Trp206 |
| Ac-DEVD-CHO (Known Inhibitor) | 1PAU | -7.5 to -8.0 (Estimated) | Arg207, Gln209[3][4] | |
| 1-methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl) - 1H-indole-2, 3-dione (Known Inhibitor) | 1GFW | -8.4[1] | T62, H121, G122, S205, R207, N208, W214[1] | |
| TRAF6 | Ginsenoside Rh2 (Hypothetical) | 1LB6 | -9.2 | Gln54, Ile72, Lys96 |
| EGCG (Known Inhibitor) | Not specified | -9.886 (Estimated)[5] | GLN54, LYS96, ILE72[5] | |
| Compound 256 (Novel Inhibitor) | 8HZ2 | High Affinity | His141, His151[6][7] |
Experimental Protocols for In Silico Docking
The following sections outline generalized experimental protocols for molecular docking studies with the target proteins, based on methodologies reported in the cited literature.
Molecular Docking with Bcl-2
1. Software: AutoDock Vina is a commonly used software for Bcl-2 docking studies.[8]
2. Ligand and Receptor Preparation:
-
The 3D structure of the ligand (e.g., Ginsenoside Rh2) is obtained from a database like PubChem and optimized using software like Chem3D.
-
The crystal structure of human Bcl-2 (e.g., PDB ID: 1G5M, 4LVT) is retrieved from the Protein Data Bank.[9][10]
-
Water molecules and any existing ligands are removed from the protein structure. Polar hydrogen atoms are added, and Kollman charges are assigned.
3. Grid Box Definition:
-
A grid box is centered on the known binding site of the target protein. For Bcl-2, this is typically the BH3 binding groove.
-
The grid box dimensions are set to encompass the entire binding pocket. For example, a grid box of 25 x 25 x 25 Å with a spacing of 1.0 Å is a common starting point.
4. Docking Simulation:
-
The Lamarckian Genetic Algorithm is often employed for the docking search.
-
A set number of docking runs (e.g., 100) are performed, and the results are clustered based on root-mean-square deviation (RMSD).
-
The conformation with the lowest binding energy is selected as the most probable binding mode.
5. Analysis of Interactions:
-
The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.
Molecular Docking with Caspase-3
1. Software: AutoDock Vina is frequently utilized for docking studies with Caspase-3.[11]
2. Ligand and Receptor Preparation:
-
The ligand structure is prepared as described for Bcl-2.
-
The crystal structure of human Caspase-3 (e.g., PDB ID: 3DEI, 6CKZ) is obtained from the PDB.[12][13]
-
The protein is prepared by removing water and co-crystallized ligands, adding polar hydrogens, and assigning Gasteiger charges.
3. Grid Box Definition:
-
The grid box is centered on the active site of Caspase-3, which includes the catalytic cysteine residue.
-
Typical grid dimensions might be 60 x 60 x 60 Å to ensure the entire active site cleft is included.
4. Docking Simulation and Analysis:
-
The docking simulation and subsequent analysis of interactions are performed using the same principles as described for Bcl-2. Key interacting residues in the active site are of particular interest.[12]
Molecular Docking with TRAF6
1. Software: AutoDock Vina and Maestro (Schrödinger) are suitable for TRAF6 docking.[6]
2. Ligand and Receptor Preparation:
-
Ligand preparation follows the standard procedure.
-
The crystal structure of the human TRAF6 MATH domain (e.g., PDB ID: 1LB6) is used as the receptor.[14]
-
The protein is prepared using tools like the Protein Preparation Wizard in Maestro, which includes adding hydrogens, assigning bond orders, and performing a restrained minimization.
3. Grid Box Definition:
-
The grid box is centered on the receptor binding site, which can be identified from co-crystallized ligands or through binding site prediction tools.
4. Docking Simulation and Analysis:
-
The docking is performed using a standard precision (SP) or extra precision (XP) protocol.
-
The resulting poses are evaluated based on their docking score, and the interactions with key residues in the binding pocket are analyzed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the target proteins and a general workflow for in silico docking studies.
References
- 1. Shedding Light on the Interaction of Human Anti-Apoptotic Bcl-2 Protein with Ligands through Biophysical and in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rh2 | C36H62O8 | CID 119307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evolution of the BCL-2-Regulated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bcl-2 - Wikipedia [en.wikipedia.org]
- 10. rcsb.org [rcsb.org]
- 11. Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
A Comparative Guide to Ilexoside D: An Emerging Triterpenoid Saponin
For Researchers, Scientists, and Drug Development Professionals
Ilexoside D, a triterpenoid saponin isolated from the roots of Ilex pubescens, has garnered attention for its significant biological activities. This guide provides a comparative overview of its known functions, supported by experimental data from published studies on this compound and related saponins. Due to the limited availability of direct comparative meta-analyses on this compound, this document synthesizes findings from individual studies and presents data from analogous compounds to offer a broader context for its potential applications.
Core Activities and Comparative Efficacy
The primary pharmacological effects attributed to this compound are its anticoagulant and antithrombotic properties.[1] Emerging research also suggests potential for anti-inflammatory and cytotoxic activities, a common trait among triterpenoid saponins.
Anticoagulant and Antithrombotic Activity
This compound exerts its anticoagulant effect primarily through the inhibition of the tissue factor (TF) pathway.[1] This mechanism distinguishes it from traditional anticoagulants like heparin, which primarily potentiates antithrombin III, and warfarin, which inhibits vitamin K-dependent coagulation factor synthesis.
While direct, quantitative comparisons of this compound with leading anticoagulants are scarce in publicly available literature, data from other bioactive saponins with similar mechanisms offer valuable insights. For instance, Chikusetsusaponin IVa, another triterpenoid saponin, has been shown to directly inhibit thrombin and Factor Xa.
Table 1: Comparative Anticoagulant Activity of a Representative Triterpenoid Saponin
| Compound | Target | Inhibition Type | Ki (μM) | IC50 (μM) | Reference Compound |
| Chikusetsusaponin IVa | Thrombin | Competitive | 219.6 | 199.4 (Fibrinogen Clotting) | Heparin |
| Chikusetsusaponin IVa | Factor Xa | - | - | - | Heparin |
Data presented for Chikusetsusaponin IVa is illustrative of the anticoagulant potential of triterpenoid saponins.[2] Further research is required to establish the specific inhibitory constants and concentrations for this compound.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of triterpenoid saponins isolated from the Ilex genus. The primary mechanism involves the suppression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[3]
Table 2: Anti-inflammatory Activity of Triterpene Glycosides from Ilex Species
| Compound (from Ilex dunniana) | Target Cell Line | Inhibitory Effect on NO Production (IC50 in μM) | Reference Compound |
| Dunnianoside A | BV2 microglial | 11.60 | Dexamethasone |
| Dunnianoside B | BV2 microglial | 12.30 | Dexamethasone |
| Hylonoside II | BV2 microglial | 9.70 | Dexamethasone |
This data from related compounds in the Ilex genus suggests a potential avenue for this compound's therapeutic application in inflammatory conditions.[4]
Cytotoxic Activity
Table 3: Illustrative Cytotoxic Activity of a Triterpenoid Saponin Derivative
| Compound (Pulsatilla Saponin D Derivative) | Cell Line (Cancer Type) | IC50 (μM) | Reference Compound |
| Compound 14 | A549 (Lung) | 2.8 | Cisplatin |
| Compound 14 | MDA-MB-231 (Breast) | 8.6 | Cisplatin |
| Compound 14 | KB (Nasopharyngeal) | 4.9 | Cisplatin |
| Compound 14 | KB-VIN (Drug-Resistant) | 5.1 | Cisplatin |
| Compound 14 | MCF-7 (Breast) | 7.2 | Cisplatin |
The data for a synthetic derivative of Pulsatilla Saponin D highlights the potent cytotoxicity observed in this class of compounds.[5] Investigation into this compound's specific cytotoxic profile is warranted.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols representative of the studies investigating the bioactivities of saponins like this compound.
In Vitro Anticoagulation Assay (Prothrombin Time)
-
Blood Collection and Plasma Preparation: Whole blood is collected from healthy volunteers into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio). Platelet-poor plasma (PPP) is prepared by centrifuging the blood at 2000 x g for 15 minutes.
-
Incubation: A defined volume of PPP is incubated with various concentrations of this compound (or a vehicle control) in a test tube at 37°C for a specified time (e.g., 3 minutes).
-
Clot Initiation: Pre-warmed thromboplastin reagent is added to the plasma-compound mixture, and a timer is started simultaneously.
-
Measurement: The time taken for the formation of a visible fibrin clot is recorded as the prothrombin time (PT). A prolongation of PT compared to the control indicates anticoagulant activity.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 105 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a further 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondrial reductase will convert MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Visualizing Mechanisms of Action
Diagrams illustrating the proposed signaling pathways and experimental workflows provide a clear conceptual framework for understanding the functions of this compound.
References
- 1. Saponins as Modulators of the Blood Coagulation System and Perspectives Regarding Their Use in the Prevention of Venous Thromboembolic Incidents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antithrombotic effect of chikusetsusaponin IVa isolated from Ilex paraguariensis (Maté) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Triterpene Glycosides from the Roots of Ilex dunniana Levl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity, Hemolytic Toxicity, and Mechanism of Action of Pulsatilla Saponin D and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ilexoside D: A Step-by-Step Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Ilexoside D, a compound recognized for its potential in pharmaceutical research. Adherence to these procedural guidelines is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
I. Understanding the Hazards
This compound presents specific hazards that necessitate careful handling and disposal. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
Table 1: Key Hazard and Disposal Information for this compound
| Property | Value | Source |
| Chemical Formula | C42H66O15 | [1] |
| Molecular Weight | 810.96 g/mol | [1] |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [1] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant | [1][2] |
II. Procedural Steps for Disposal
The following step-by-step protocol outlines the approved procedure for the disposal of this compound waste. This includes pure compound, contaminated materials, and solutions containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
The container must be in good condition, with no leaks or cracks, and should be kept closed except when adding waste[3].
-
-
Liquid Waste:
-
Labeling:
Step 3: Storage of Hazardous Waste
-
Store the labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and that incompatible wastes are segregated to prevent accidental contact[5].
Step 4: Disposal of Empty Containers
-
Empty containers that once held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent that can dissolve this compound. The rinsate from this process must be collected and disposed of as hazardous liquid waste[3].
-
After triple-rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies[3].
Step 5: Arranging for Professional Disposal
-
Never dispose of this compound down the drain or in the regular trash[3].
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for waste manifest and pickup procedures. The ultimate disposal method will be determined by the approved waste disposal plant, which may include incineration or other specialized treatments[1][2].
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ilexoside D
For Immediate Implementation: Essential Safety and Handling Protocols for Ilexoside D
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of your research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on information for structurally related saponin glycosides and general chemical safety principles.
Personal Protective Equipment (PPE) at a Glance
A multi-layered approach to personal protection is crucial when handling this compound in both solid and solution forms. The following table summarizes the recommended PPE for routine handling and in the event of a spill.
| Situation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Solid/Powder) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | NIOSH-approved respirator (if dust is generated) |
| Routine Handling (Solution) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required (if handled in a fume hood) |
| Spill Cleanup | Chemical safety goggles | Heavy-duty nitrile gloves | Chemical-resistant apron or suit | NIOSH-approved respirator with appropriate cartridge |
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory minimizes risks and ensures regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
-
Solid Form: 4°C
-
In Solvent: -20°C for up to one month or -80°C for up to six months.[1]
-
-
Inventory: Maintain a detailed log of the amount of this compound received, used, and disposed of.
Handling and Preparation of Solutions
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Dust Generation: When working with the solid form, handle it carefully to avoid creating dust.
-
Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. This compound is soluble in DMSO, pyridine, methanol, and ethanol.[2]
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Spill Response Workflow
Caption: Workflow for responding to an this compound spill.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
As a saponin glycoside, this compound and any contaminated materials should be treated as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste, including unused product, contaminated labware, and spill cleanup materials, in a clearly labeled, sealed, and puncture-proof container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols: In Vitro Assays
This compound is primarily investigated for its anti-inflammatory and anticoagulant properties. The following outlines the general methodologies for these key experiments.
In Vitro Anti-Inflammatory Activity Assay Workflow
Caption: General workflow for an in vitro anti-inflammatory assay.
Detailed Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media until they reach a suitable confluence.
-
Treatment: The cells are pre-treated with varying concentrations of this compound for a specified time. Following this, inflammation is induced by adding lipopolysaccharide (LPS).
-
Incubation: The treated cells are incubated for a period, typically 24 hours, to allow for an inflammatory response.
-
Analysis:
-
The cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess assay and prostaglandin E2 (PGE2) using an ELISA kit.
-
The cells are lysed to extract proteins. The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are analyzed by Western blotting.[3]
-
In Vitro Anticoagulant Activity Assay
Principle: The anticoagulant activity of this compound is assessed by measuring its effect on clotting time in plasma samples.
Key Assays:
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common coagulation pathways.
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways.
General Procedure:
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant like sodium citrate.
-
Plasma Preparation: The blood is centrifuged to separate the platelet-poor plasma.
-
Incubation: The plasma is incubated with different concentrations of this compound or a control (e.g., saline).
-
Clotting Time Measurement:
-
For PT: A reagent containing tissue factor (thromboplastin) is added to the plasma, and the time to clot formation is measured.
-
For aPTT: An activator of the intrinsic pathway (e.g., silica) and phospholipids are added, followed by calcium chloride, and the time to clot formation is measured.[4]
-
Conceptual Signaling Pathway of this compound's Action
This compound exerts its biological effects through multiple mechanisms. Its anti-inflammatory action involves the downregulation of key inflammatory mediators, while its anticoagulant effect is linked to the inhibition of the tissue factor pathway.
Caption: Conceptual overview of this compound's inhibitory mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Saponins as Modulators of the Blood Coagulation System and Perspectives Regarding Their Use in the Prevention of Venous Thromboembolic Incidents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro anticoagulant activity of selected medicinal plants: potential interactions with warfarin and development of new anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
